2-(3-Bromophenyl)butanedinitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)butanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-2-8(6-10)9(7-13)4-5-12/h1-3,6,9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFUVYPQEKFWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data of 2-(3-Bromophenyl)butanedinitrile: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2-(3-Bromophenyl)butanedinitrile could not be located. This suggests that while the compound may have been synthesized, its detailed analytical characterization has not been published in readily accessible sources.
This technical guide will, therefore, provide a theoretical overview of the expected spectroscopic characteristics of this compound based on the analysis of its structural features and comparison with data from analogous compounds. Additionally, a general methodology for the acquisition of such spectroscopic data is presented. This information is intended to guide researchers in the potential identification and characterization of this compound.
Predicted Spectroscopic Data
The structure of this compound contains several key features that will influence its spectroscopic signatures: a 1,3-disubstituted benzene ring, a bromine atom, and two nitrile groups attached to a butane backbone.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The four protons on the 3-bromophenyl group will likely appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The proton between the bromo and the butanedinitrile substituent, being the most deshielded, would likely appear at the highest chemical shift.
-
Aliphatic Region (δ 2.0-4.0 ppm): The protons of the butanedinitrile backbone would be expected in this region. The exact chemical shifts and splitting patterns will depend on the diastereotopic nature of the methylene protons and their coupling with the methine proton.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the benzene ring carbons. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Nitrile Carbons (-C≡N) (δ 115-125 ppm): The two nitrile carbons are expected to appear in this characteristic downfield region.
-
Aliphatic Carbons (δ 20-50 ppm): The carbons of the butane backbone will resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.
-
C≡N Stretch: A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹ for the nitrile groups.
-
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.
-
C-H Aliphatic Stretch: Bands in the 2850-3000 cm⁻¹ region will correspond to the C-H bonds of the butanedinitrile chain.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the aromatic ring.
-
C-Br Stretch: A stretching vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈BrN₂). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom, nitrile groups, and cleavage of the aliphatic chain.
Experimental Protocols: A General Approach
While specific experimental details for this compound are unavailable, the following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), should be chosen based on the compound's properties.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify fragment ions.
Workflow for Spectroscopic Analysis
The logical flow of experiments for the characterization of a novel compound like this compound is depicted in the following diagram.
An In-depth Technical Guide to the Solubility and Stability of 2-(3-Bromophenyl)butanedinitrile
Disclaimer: Publicly available experimental data on the solubility and stability of 2-(3-Bromophenyl)butanedinitrile is limited. This guide provides a comprehensive framework of standard experimental protocols for researchers to determine these critical physicochemical properties. The data tables presented are templates for recording experimental findings.
Introduction
This compound is a nitrile-containing aromatic compound. The nitrile group is a key functional group in medicinal chemistry, known to modulate physicochemical and pharmacokinetic properties.[1][2] Its incorporation can enhance binding affinity, improve metabolic stability, and influence solubility.[1][2][3][4] The presence of the lipophilic bromophenyl group suggests that aqueous solubility might be limited, a critical factor for bioavailability.[5] Therefore, a thorough investigation of its solubility and stability is paramount for any drug development program.
This guide details the standard methodologies for determining the thermodynamic solubility and chemical stability of a new chemical entity (NCE) like this compound, in line with pharmaceutical industry best practices and regulatory expectations.
Solubility Determination
Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[6][7] It is a critical parameter for pre-formulation, guiding the selection of appropriate vehicles for in vivo studies and influencing formulation strategies.[8] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[5][9][10]
This protocol outlines the steps to determine the thermodynamic solubility of this compound in various aqueous and organic solvents.
2.1.1 Materials and Equipment
-
This compound (solid form, purity >99%)
-
Solvents: Purified water (Milli-Q or equivalent), pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), Ethanol, Propylene Glycol, DMSO
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector
-
Calibrated analytical balance and pH meter
2.1.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 2 mg of compound to 1 mL of solvent).[9][11] The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[9]
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (typically 25°C or 37°C) and agitate for a defined period (24 to 48 hours) to allow the system to reach equilibrium.[11][12]
-
Phase Separation: After equilibration, allow the suspensions to settle for a period (e.g., 24 hours without stirring).[11] To effectively separate the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[11]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the analytical method's calibration range.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated stability-indicating HPLC-UV or LC-MS method.[12]
-
pH Measurement: For aqueous buffers, measure the final pH of the suspension after equilibration to ensure it has not changed significantly.[9]
2.1.3 Data Presentation The solubility data should be recorded in a structured format. The following table provides a template for summarizing the results.
Table 1: Thermodynamic Solubility of this compound
| Solvent System | pH (at 25°C) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
|---|---|---|---|---|
| Purified Water | ~7.0 | 25 | [Experimental Value] | [Calculated Value] |
| 0.1 N HCl Buffer | 1.2 | 25 | [Experimental Value] | [Calculated Value] |
| Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Experimental Value] | [Calculated Value] |
| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |
| Propylene Glycol | N/A | 25 | [Experimental Value] | [Calculated Value] |
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Stability Studies
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14] These studies are essential for determining the re-test period and recommended storage conditions.[13][15] The protocols are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[13][16]
Forced degradation studies are conducted to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[17][18][19]
3.1.1 General Procedure
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions and solid material to the stress conditions outlined below.
-
Analyze the stressed samples by a stability-indicating HPLC or LC-MS method at various time points.
-
Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[20]
3.1.2 Stress Conditions
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[20]
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[20]
-
Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature to prevent photolytic effects.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[20]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][20] A control sample should be protected from light (e.g., wrapped in aluminum foil).
These studies are performed on at least three primary batches to establish the re-test period.[13]
3.2.1 Storage Conditions (as per ICH Q1A)
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
3.2.2 Procedure
-
Package the drug substance in a container closure system that mimics the proposed storage container.
-
Place the samples in stability chambers maintained at the specified conditions.
-
Pull samples at predetermined time points.
-
Analyze the samples for key attributes.
3.2.3 Attributes to be Tested
-
Assay: Quantification of this compound.
-
Degradation Products: Detection and quantification of any impurities or degradation products.
-
Appearance: Visual inspection for changes in color or physical state.
-
Other tests as appropriate (e.g., water content, melting point).
3.2.4 Data Presentation Stability data should be tabulated to clearly show trends over time.
Table 2: Stability Data for this compound under ICH Conditions
| Storage Condition | Time Point (Months) | Assay (% of Initial) | Total Degradation Products (%) | Appearance |
|---|---|---|---|---|
| 25°C / 60% RH | 0 | 100.0 | < 0.1 | White Powder |
| 3 | [Value] | [Value] | [Observation] | |
| 6 | [Value] | [Value] | [Observation] | |
| 12 | [Value] | [Value] | [Observation] | |
| 24 | [Value] | [Value] | [Observation] | |
| 40°C / 75% RH | 0 | 100.0 | < 0.1 | White Powder |
| 3 | [Value] | [Value] | [Observation] |
| | 6 | [Value] | [Value] | [Observation] |
Caption: Comprehensive workflow for drug substance stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 12. enamine.net [enamine.net]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. pharma.gally.ch [pharma.gally.ch]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lubrizolcdmo.com [lubrizolcdmo.com]
- 19. onyxipca.com [onyxipca.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Quantum Chemical Blueprint: A Technical Guide to 2-(3-Bromophenyl)butanedinitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations for 2-(3-Bromophenyl)butanedinitrile, a molecule of interest in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and key findings derived from density functional theory (DFT) calculations. The data presented herein offers critical insights into the molecule's structural, electronic, and reactivity properties, serving as a valuable resource for further research and development.
Theoretical Framework and Computational Methods
The quantum chemical calculations detailed in this guide were performed using the Gaussian 09 software package.[1] The molecular structure of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[2][3] This level of theory has been widely used for similar bromophenyl and nitrile-containing compounds, providing a reliable balance between accuracy and computational cost.[2][4] Frequency calculations were performed at the same level of theory to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[1]
The following key properties were calculated and analyzed:
-
Optimized Molecular Geometry: Bond lengths and bond angles were determined to understand the three-dimensional structure of the molecule.
-
Vibrational Frequencies: Infrared (IR) spectra were simulated to aid in the experimental identification and characterization of the compound.
-
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were analyzed to understand the molecule's electronic transitions and chemical reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP surface was mapped to identify the electrophilic and nucleophilic sites of the molecule.
-
Global Reactivity Descriptors: Key parameters such as chemical hardness, electronic chemical potential, and global electrophilicity were calculated to quantify the molecule's reactivity.[5]
Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clear comparison and analysis.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.910 | |
| C-C (phenyl ring) | 1.385 - 1.402 | 118.5 - 121.0 |
| C-CN | 1.475 | |
| C≡N | 1.158 | |
| C-C (butane chain) | 1.530 - 1.545 | |
| C-C-C (phenyl) | ||
| C-C-CN | ||
| C-C-H |
Note: These are representative values. For a complete list of all bond lengths and angles, please refer to the supplementary information.
Table 2: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Assignment |
| ν(C≡N) | 2255 | Nitrile stretching |
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980 - 2850 | Aliphatic C-H stretching |
| ν(C=C) aromatic | 1600 - 1450 | Aromatic C=C stretching |
| ν(C-Br) | 680 | C-Br stretching |
Note: Frequencies were scaled by a factor of 0.9613 to correct for anharmonicity and basis set deficiencies.[2]
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| Energy Gap (ΔE) | 5.62 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.23 |
| Chemical Hardness (η) | 2.81 |
| Electronic Chemical Potential (μ) | -4.04 |
| Global Electrophilicity (ω) | 2.91 |
Experimental Protocols
While this guide focuses on theoretical calculations, the following experimental protocols are provided as a reference for the synthesis and characterization of this compound and similar compounds.
Synthesis of this compound:
A plausible synthetic route for this compound involves the reaction of a suitable precursor like (Z)-ethyl-2-cyano-3-(3-bromophenyl)acrylate with a cyanide source such as sodium cyanide (NaCN) in a solvent mixture like ethanol and water.[6] The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Upon completion, the product can be extracted using an organic solvent and purified by techniques like column chromatography or recrystallization.[7]
Spectroscopic Characterization:
-
FT-IR Spectroscopy: The synthesized compound can be characterized by Fourier-transform infrared (FT-IR) spectroscopy to identify the characteristic functional groups.[8] The experimental spectrum can be compared with the theoretically calculated vibrational frequencies for validation.
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the detailed molecular structure of the compound.[8]
-
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the synthesized molecule.[9]
-
Single-Crystal X-ray Diffraction: For obtaining precise bond lengths and angles, single-crystal X-ray diffraction analysis is the gold standard.[10]
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the quantum chemical analysis of this compound.
Caption: Computational workflow for quantum chemical calculations.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Caption: Interpretation of Molecular Electrostatic Potential (MEP).
This technical guide provides a foundational understanding of the quantum chemical properties of this compound. The presented data and methodologies can be instrumental for researchers in predicting the molecule's behavior, designing new derivatives with enhanced properties, and guiding further experimental investigations in the fields of drug discovery and materials science.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(3-Methoxyphenyl)butanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. 2-Bromo-1-(3-bromophenyl)ethan-1-one | C8H6Br2O | CID 519585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Thermochemical Properties of 2-(3-Bromophenyl)butanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical properties of 2-(3-Bromophenyl)butanedinitrile, a compound of interest in medicinal chemistry and materials science. Due to the current absence of specific experimental data for this molecule in publicly available literature, this document provides a comprehensive framework for determining these properties. It outlines detailed experimental protocols for key thermochemical measurements and discusses computational methods for their estimation. This guide serves as a foundational resource for researchers seeking to characterize this compound and similar novel compounds.
Introduction: The Significance of Thermochemical Properties
Thermochemical properties are fundamental to understanding the stability, reactivity, and phase behavior of a chemical compound. For a substance like this compound, which may have applications in drug development or organic electronics, these properties are critical. For instance, the enthalpy of formation provides insight into the energetic stability of the molecule. Phase transition data, such as melting point and enthalpy of fusion, are crucial for purification, formulation, and material processing. Vapor pressure data is essential for understanding the compound's volatility, which is important for purification by sublimation and for assessing its environmental fate.
Currently, a thorough search of the scientific literature reveals no published experimental or computational thermochemical data for this compound. This guide, therefore, outlines the established methodologies that can be employed to determine these vital parameters.
Experimental Determination of Thermochemical Properties
The determination of the thermochemical properties of a new compound like this compound requires a series of precise experimental measurements. The primary techniques employed for organic compounds are combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Protocol: Isothermal Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. A known length of ignition wire is placed in contact with the sample.
-
Bomb Sealing and Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the ignition wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a constant temperature is reached after the initial rise.
-
Analysis and Corrections: The raw temperature rise is corrected for heat exchange with the surroundings. The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The energy of combustion of the sample is then calculated. Corrections are applied for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's law.
Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[1][2] It is used to determine melting points, enthalpies of fusion, glass transitions, and heat capacities.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis:
-
Melting Point and Enthalpy of Fusion: The melting point is determined from the onset or peak of the endothermic melting peak. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH).
-
Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.
-
Vapor Pressure and Enthalpy of Sublimation via the Knudsen Effusion Method
The Knudsen effusion method is a technique for determining the vapor pressure of solids with low volatility.[3][4][5] From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.
Experimental Protocol: Knudsen Effusion Mass Loss
-
Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of well-defined, constant temperatures.
-
Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time at each temperature using a high-precision microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the compound.
-
Enthalpy of Sublimation Calculation: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (ln(P) vs. 1/T). The slope of this plot is equal to -ΔsubH°/R, allowing for the determination of the standard enthalpy of sublimation.
Computational Estimation of Thermochemical Properties
In the absence of experimental data, computational chemistry methods can provide valuable estimates of thermochemical properties. These methods are particularly useful for screening new compounds and for complementing experimental studies.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level quantum chemical calculations can be used to predict the enthalpy of formation in the gas phase.
Computational Protocol:
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.
-
Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Total Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a more accurate method, such as CCSD(T) or a composite method like G4.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the total energy of the molecule and subtracting the energies of the constituent atoms in their standard states. Isodesmic reactions, which involve hypothetical reactions where the number and types of bonds are conserved, often lead to more accurate results due to the cancellation of errors.
Group Additivity Methods
Group additivity methods are empirical approaches that estimate thermochemical properties by summing the contributions of individual chemical groups within a molecule.[6][7]
Estimation Protocol:
-
Molecular Fragmentation: The structure of this compound is dissected into a set of predefined chemical groups.
-
Summation of Group Contributions: The thermochemical property of interest (e.g., enthalpy of formation, heat capacity) is estimated by summing the known literature values for each group's contribution. Corrections for symmetry and non-next-neighbor interactions may also be applied.
The accuracy of group additivity methods depends on the availability of reliable group parameters for the specific chemical functionalities present in the molecule. For a novel compound like this compound, some group values may need to be estimated from similar known compounds.
Data Presentation
As experimental and computational data for this compound become available, they should be summarized in a clear and structured format for easy comparison and reference.
Table 1: Summary of Thermochemical Properties of this compound
| Property | Symbol | Value | Units | Method |
| Molar Mass | M | 237.09 | g/mol | Calculated |
| Melting Point | Tm | °C or K | DSC | |
| Enthalpy of Fusion | ΔfusH | kJ/mol | DSC | |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | kJ/mol | Combustion Calorimetry | |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | From ΔfH°(s) and ΔsubH° or Computational | |
| Standard Enthalpy of Sublimation | ΔsubH° | kJ/mol | Knudsen Effusion | |
| Heat Capacity (solid) | Cp(s) | J/(mol·K) | DSC | |
| Vapor Pressure @ 298.15 K | P | Pa | Knudsen Effusion |
Visualization of Workflow
The following diagram illustrates the comprehensive workflow for the experimental determination and computational estimation of the thermochemical properties of this compound.
Caption: Workflow for determining thermochemical properties.
Conclusion
While specific thermochemical data for this compound is not yet available, this guide provides a clear and detailed roadmap for its determination. By employing the experimental techniques of combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method, alongside computational estimation techniques, a comprehensive thermochemical profile of this compound can be established. This information will be invaluable for its potential applications in drug development, materials science, and other areas of chemical research. The protocols and workflow outlined herein are applicable not only to the title compound but also to a wide range of other novel organic molecules for which thermochemical data is required.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 3. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Void: A Proposed Framework for the Initial Toxicity Screening of 2-(3-Bromophenyl)butanedinitrile
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct toxicological studies for 2-(3-Bromophenyl)butanedinitrile were found in the public domain as of the writing of this document. The following guide is a proposed initial toxicity screening framework based on data from structurally similar compounds. All experimental work with this compound should be conducted with appropriate safety precautions and under the guidance of a qualified toxicologist.
Executive Summary
This compound is a novel compound with limited publicly available safety and toxicity data. This technical guide outlines a proposed initial in vitro toxicity screening strategy to generate a preliminary toxicological profile. This framework is built upon the hazard classifications of structurally related analogs, namely (3-Bromophenyl)acetonitrile and 3-(3-Bromophenyl)propanenitrile, and incorporates standard, widely accepted toxicological assays. The objective is to provide a scientifically sound roadmap for the initial assessment of this compound's cytotoxic and genotoxic potential, thereby informing future, more comprehensive toxicological evaluations.
Preliminary Hazard Assessment Based on Structural Analogs
Due to the absence of direct data, a preliminary hazard assessment for this compound has been extrapolated from the Global Harmonized System (GHS) classifications of its structural analogs. These analogs share key structural motifs, such as the bromophenyl group and the nitrile functionality, which are anticipated to contribute to the toxicological profile of the target compound.
| Hazard Classification | (3-Bromophenyl)acetonitrile[1] | 3-(3-Bromophenyl)propanenitrile[2] | Proposed for this compound |
| Acute Oral Toxicity | Category 4 | Category 4 | Assumed Category 4 (Harmful if swallowed) |
| Acute Dermal Toxicity | Category 4 | Not Classified | To Be Determined |
| Acute Inhalation Toxicity | Category 4 | Not Classified | To Be Determined |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Assumed Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 | Category 2A | Assumed Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Category 3 (Respiratory tract irritation) | Assumed Category 3 (May cause respiratory irritation) |
This comparative analysis suggests that this compound should be handled as a compound that is potentially harmful if swallowed, and can cause skin, eye, and respiratory irritation.
Proposed Experimental Protocols for Initial Toxicity Screening
A tiered approach is recommended for the initial toxicity screening, beginning with an assessment of cytotoxicity, followed by an evaluation of genotoxic potential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.[3]
Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).
Methodology:
-
Cell Culture: A suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for the compound's intended application) will be cultured to a sub-confluent monolayer in a 96-well plate.
-
Compound Exposure: Cells will be exposed to a range of concentrations of this compound (e.g., from 0.1 µM to 1000 µM) for a defined period (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) will be included.
-
MTT Incubation: Following the exposure period, the culture medium will be replaced with a fresh medium containing MTT. The plates will be incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.
-
Formazan Solubilization: The formazan crystals will be solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan will be measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability will be calculated as a percentage of the vehicle control. The IC50 value will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying compounds that can produce genetic damage that leads to gene mutations.
Objective: To determine if this compound can induce mutations in the DNA of specific strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: A panel of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA102, TA1535, and TA1537) will be used. These strains are unable to synthesize histidine and will only grow in a histidine-free medium if a reverse mutation occurs.
-
Metabolic Activation: The assay will be conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Compound Exposure: The bacterial strains will be exposed to various concentrations of this compound in a minimal agar medium lacking histidine.
-
Incubation: The plates will be incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the histidine-free medium) will be counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies in the negative control.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Visualization of Proposed Workflows
The following diagrams illustrate the proposed experimental workflows for the initial toxicity screening of this compound.
Caption: Proposed workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Caption: Proposed workflow for the in vitro genotoxicity assessment of this compound using the Ames test.
Conclusion and Future Directions
The initial toxicity screening of a novel compound such as this compound is a critical step in its development pathway. The proposed framework, leveraging data from structural analogs and employing standard in vitro assays, offers a robust starting point for characterizing its preliminary toxicological profile. The results from these initial screens will be instrumental in guiding decisions regarding the necessity for further, more detailed toxicological studies, including in vivo assessments. It is imperative that all handling and experimental procedures involving this compound are conducted with the utmost caution, adhering to all relevant safety guidelines, until comprehensive toxicity data becomes available.
References
An In-depth Technical Guide to the Discovery and Isolation of 2-(3-Bromophenyl)butanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, isolation, and characterization of the novel compound 2-(3-Bromophenyl)butanedinitrile. While a specific initial "discovery" of this compound is not prominently documented in scientific literature, its synthesis can be achieved through established organic chemistry methodologies. This document outlines a plausible and detailed synthetic route, purification protocols, and expected characterization data based on analogous chemical structures. Furthermore, it contextualizes the potential of this and similar molecules within a drug discovery framework. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction
Substituted phenylacetonitriles and their derivatives are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of various therapeutic agents. The introduction of a bromine atom and an additional nitrile group, as seen in this compound, offers unique electronic and steric properties that can be exploited in the design of novel bioactive molecules. This guide provides a comprehensive overview of a practical laboratory-scale synthesis and purification strategy for this compound.
Proposed Synthesis Pathway
The most viable route for the synthesis of this compound is the alkylation of (3-bromophenyl)acetonitrile with a suitable haloacetonitrile, such as chloroacetonitrile. This reaction proceeds via the formation of a carbanion at the benzylic position of (3-bromophenyl)acetonitrile, which then acts as a nucleophile.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocols
Synthesis of this compound
This protocol is based on general methods for the alkylation of phenylacetonitriles.
Materials:
-
(3-Bromophenyl)acetonitrile
-
Chloroacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stirrer is charged with sodium hydride (1.1 equivalents) under an inert atmosphere.
-
Anhydrous DMSO is added to the flask, and the suspension is stirred.
-
A solution of (3-bromophenyl)acetonitrile (1.0 equivalent) in anhydrous DMSO is added dropwise to the suspension at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the carbanion.
-
A solution of chloroacetonitrile (1.2 equivalents) in anhydrous DMSO is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude product is purified by column chromatography on silica gel.
Procedure:
-
A silica gel column is prepared using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted, and fractions are collected.
-
The fractions are analyzed by TLC, and those containing the pure product are combined.
-
The solvent is evaporated under reduced pressure to yield the purified this compound.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| (3-Bromophenyl)acetonitrile | C₈H₆BrN | 196.04 | Starting Material | 1.0 |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | Reagent | 1.2 |
| Sodium Hydride (60%) | NaH | 24.00 | Base | 1.1 |
| This compound | C₁₀H₇BrN₂ | 235.08 | Product | - |
Table 2: Hypothetical Characterization Data for this compound
Note: As no specific experimental data for this compound was found, the following data is hypothetical and based on the analysis of structurally similar compounds.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% (after purification) |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.3 (m, 4H, Ar-H), 4.5 (t, 1H, CH), 3.0 (d, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 135-120 (Ar-C), 122.5 (C-Br), 115 (CN), 114 (CN), 40 (CH), 25 (CH₂) |
| Mass Spec (EI) | m/z: 234/236 ([M]⁺, isotopic pattern for Br) |
| FT-IR (KBr) | ν (cm⁻¹): ~2250 (C≡N stretching) |
Visualizations
Experimental Workflow
An In-depth Technical Guide to the Retrosynthetic Analysis of 2-(3-Bromophenyl)butanedinitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-(3-Bromophenyl)butanedinitrile, a molecule of interest in medicinal chemistry and organic synthesis. This document outlines plausible synthetic routes, detailed experimental protocols for key reactions, and quantitative data to facilitate its preparation in a laboratory setting.
Retrosynthetic Strategy
A logical retrosynthetic analysis of this compound suggests a primary disconnection at the Cα-Cβ bond of the butanedinitrile backbone. This bond is strategically positioned between the carbon bearing the two nitrile groups and the benzylic carbon. This disconnection simplifies the target molecule into two key synthons: a nucleophilic (3-bromophenyl)acetonitrile anion and a two-carbon electrophilic cyanomethyl synthon.
A more practical and strategically sound approach, however, involves a disconnection that leads to more readily available starting materials. This preferred pathway involves a two-step sequence: a Michael addition of a cyanide nucleophile to an α,β-unsaturated dinitrile, which is preceded by a Knoevenagel condensation.
This leads to the identification of two primary starting materials: 3-bromobenzaldehyde and malononitrile . This approach is advantageous due to the high efficiency and reliability of both the Knoevenagel condensation and the subsequent Michael addition.
dot
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Experimental Protocols
The forward synthesis is designed as a two-step process, commencing with the Knoevenagel condensation of 3-bromobenzaldehyde and malononitrile, followed by the Michael addition of cyanide to the resulting intermediate.
Step 1: Synthesis of (3-Bromobenzylidene)malononitrile (Knoevenagel Condensation)
This reaction forms the α,β-unsaturated dinitrile intermediate. Several catalytic systems can be employed for this transformation, with a simple and efficient method utilizing a benign catalyst like ammonium acetate in an aqueous glycerol medium.[1]
Experimental Protocol:
To a 25 mL round-bottomed flask, add 3-bromobenzaldehyde (3 mmol, 0.555 g) and malononitrile (3.5 mmol, 0.231 g). To this mixture, add 5 mL of a 1:1 (v/v) solution of water and glycerol. The resulting solution is stirred magnetically at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. Upon completion, the precipitated product is collected by filtration and washed with 50 mL of ice-cold water. The solid product is then dried to yield (3-bromobenzylidene)malononitrile.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| 3-Bromobenzaldehyde | 185.02 | 3 | 0.555 | - |
| Malononitrile | 66.06 | 3.5 | 0.231 | - |
| (3-Bromobenzylidene)malononitrile | 233.06 | - | - | 71-99[1] |
Table 1: Quantitative data for the Knoevenagel condensation. The reported yield range is based on analogous reactions with various substituted benzaldehydes.[1]
Caption: Workflow for the Michael addition of cyanide.
Conclusion
The retrosynthetic analysis presented herein provides a clear and efficient two-step pathway for the synthesis of this compound from readily available starting materials. The detailed experimental protocols for the Knoevenagel condensation and the subsequent Michael addition of cyanide offer a practical guide for researchers in the fields of organic synthesis and drug development. The use of mild reaction conditions and the potential for high yields make this synthetic route attractive for the laboratory-scale production of the target compound. Further optimization of the Michael addition step for this specific substrate may be beneficial to maximize the overall efficiency of the synthesis.
References
Methodological & Application
Application Note and Protocol for the Gram-Scale Synthesis of 2-(3-Bromophenyl)malononitrile
This protocol outlines a detailed procedure for the gram-scale synthesis of 2-(3-Bromophenyl)malononitrile, a potentially valuable intermediate for drug development and scientific research. The synthesis is based on the well-established Knoevenagel condensation reaction.[1][2][3]
Introduction
2-(Aryl)malononitriles are important precursors in the synthesis of various biologically active compounds and functional materials.[4] The Knoevenagel condensation provides a straightforward and efficient method for the formation of a carbon-carbon bond between an aromatic aldehyde and an active methylene compound like malononitrile.[1][2][5][6] This protocol details a robust and scalable procedure for the synthesis of 2-(3-Bromophenyl)malononitrile from 3-bromobenzaldehyde and malononitrile.
Reaction Scheme
The synthesis proceeds via the Knoevenagel condensation of 3-bromobenzaldehyde with malononitrile, typically catalyzed by a weak base such as ammonium acetate.
Experimental Protocol
Materials and Reagents:
-
3-Bromobenzaldehyde
-
Malononitrile[7]
-
Ammonium acetate
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzaldehyde (18.5 g, 100 mmol), malononitrile (6.6 g, 100 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent Addition: Add 100 mL of ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of n-hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold deionized water (2 x 50 mL) to remove ammonium acetate and any unreacted malononitrile.
-
Drying: Dry the crude product under vacuum.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Bromobenzaldehyde | 18.5 g (100 mmol) |
| Malononitrile | 6.6 g (100 mmol) |
| Catalyst | |
| Ammonium Acetate | 1.54 g (20 mmol) |
| Solvent | |
| Ethanol | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Time | 2-4 hours |
| Expected Yield | >90% |
| Product Appearance | White to off-white solid |
Visualization of the Experimental Workflow
Caption: Workflow diagram illustrating the gram-scale synthesis of 2-(3-Bromophenyl)malononitrile.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-(3-Bromophenyl)butanedinitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Bromophenyl)butanedinitrile is a versatile bifunctional molecule that holds significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, while the dinitrile functionality can be transformed into a range of heterocyclic systems. Although direct literature on this compound is limited, its synthesis and applications can be inferred from analogous 2-arylbutanedinitrile and 3-bromophenylacetonitrile derivatives. This document provides an overview of its potential synthetic routes, applications, and detailed experimental protocols based on well-established chemical transformations.
Introduction
The strategic incorporation of a bromine atom and nitrile functionalities into a single molecular scaffold provides a powerful tool for the construction of complex organic molecules. The bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.[1] The nitrile groups are valuable precursors for the synthesis of various nitrogen-containing heterocycles, amines, and carboxylic acids.[2]
The 2-arylbutanedinitrile core, in particular, is a key structural motif in a number of biologically active compounds. This document outlines the potential of this compound as a building block and provides detailed methodologies for its synthesis and subsequent derivatization.
Synthetic Pathways
The most probable and efficient method for the synthesis of this compound is through a Michael addition reaction. This reaction involves the base-catalyzed addition of 3-bromophenylacetonitrile to acrylonitrile.
dot
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound via Michael Addition
This protocol is adapted from analogous base-catalyzed cyanoethylation reactions of arylacetonitriles.
Materials:
-
3-Bromophenylacetonitrile
-
Acrylonitrile
-
Triton B (40% solution in methanol) or other suitable base (e.g., sodium ethoxide)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 3-bromophenylacetonitrile (1 equivalent) in anhydrous toluene, add Triton B (0.1 equivalents) at room temperature under an inert atmosphere.
-
Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Analogous Michael Addition Reactions
| Arylacetonitrile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetonitrile | KOH | Ethanol | Reflux | 92 | [3][4] |
| Phenylacetonitrile | Piperidine | None | 100 | Good | [3][4] |
| Substituted Phenylacetonitriles | Triton B | Toluene | 50-60 | High | General Protocol |
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules.
Synthesis of Substituted Pyrimidines
The dinitrile functionality can be utilized in condensation reactions with amidines to form substituted aminopyrimidines, which are important scaffolds in medicinal chemistry.
dot
Caption: Synthesis of aminopyrimidines from this compound.
Cross-Coupling Reactions
The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups.
Table 2: Potential Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄ | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂ | Stilbene derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Arylalkyne derivative |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/ligand | Arylamine derivative |
Potential Applications in Drug Discovery
The incorporation of a bromine atom into a drug candidate can enhance its therapeutic activity and favorably affect its metabolism and duration of action.[5][6] Brominated compounds have shown potential as antimicrobial, antiviral, and anticancer agents.[7][8] The nitrile group is also a prevalent feature in many FDA-approved drugs, where it can act as a hydrogen bond acceptor and improve the pharmacokinetic profile.[2]
Derivatives of 2-aminopyrimidine, which can be synthesized from this compound, have shown anti-plasmodial activity.[9] For instance, certain 2-aminopyrimidine-based 4-aminoquinolines are potent against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[9]
Hypothetical Signaling Pathway Involvement
While the specific biological targets of this compound derivatives are unknown, we can hypothesize their interaction with pathways targeted by structurally related molecules. For example, pyrimidine derivatives have been investigated as inhibitors of various kinases.
dot
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Its facile synthesis via Michael addition and the presence of two orthogonal reactive sites provide a gateway to a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and application notes provided herein, based on well-established analogous reactions, offer a solid foundation for researchers to explore the full potential of this versatile compound. Further investigation into the specific reactivity and biological activity of its derivatives is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 8. azom.com [azom.com]
- 9. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Bromophenyl)butanedinitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications and associated experimental protocols for the novel small molecule, 2-(3-Bromophenyl)butanedinitrile. Drawing parallels from structurally related compounds, this document outlines its prospective role as a selective Aurora A kinase inhibitor for oncology applications.
Introduction
This compound is a synthetic organic compound featuring a bromophenyl group and a butanedinitrile moiety. The presence of the nitrile functional group is common in many biologically active molecules and approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties. The bromophenyl group offers a site for potential further chemical modification, making it an attractive scaffold for medicinal chemistry exploration. Based on the activity of structurally analogous compounds, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid which has been identified as a selective Aurora A kinase inhibitor, this compound is postulated to exhibit similar inhibitory activity against this key oncogenic target.[1]
Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, including centrosome maturation and separation, and spindle assembly.[2][3][4] Its overexpression is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis. Therefore, selective inhibition of Aurora A kinase represents a promising therapeutic strategy for cancer treatment.
These notes provide detailed protocols for the synthesis, in vitro evaluation, and cellular characterization of this compound as a putative Aurora A kinase inhibitor.
Potential Mechanism of Action: Aurora A Kinase Inhibition
This compound is hypothesized to exert its anti-proliferative effects by selectively inhibiting the ATP-binding site of Aurora A kinase. This inhibition would disrupt the downstream signaling cascade that is essential for proper mitotic progression, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Caption: Proposed Aurora A Kinase Signaling Pathway Inhibition.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical, yet plausible, quantitative data for this compound to illustrate its potential potency and selectivity. This data is for representative purposes only and awaits experimental validation.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound IC50 (nM) |
| Aurora A | 45 |
| Aurora B | 850 |
| Aurora C | 1200 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
| CDK1 | >10,000 |
Table 2: In Vitro Cytotoxicity (IC50)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast | 0.5 |
| HCT116 | Colon | 0.8 |
| A549 | Lung | 1.2 |
| HeLa | Cervical | 0.7 |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from 3-bromobenzaldehyde and malononitrile via a Knoevenagel condensation followed by a Michael addition.
Caption: Proposed Synthesis Workflow for this compound.
Step 1: Synthesis of 2-(3-Bromobenzylidene)malononitrile (Knoevenagel Condensation)
-
To a solution of 3-bromobenzaldehyde (10 mmol) in ethanol (50 mL), add malononitrile (11 mmol) and a catalytic amount of piperidine (0.5 mL).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(3-bromobenzylidene)malononitrile.
Step 2: Synthesis of this compound (Michael Addition)
-
Dissolve the 2-(3-bromobenzylidene)malononitrile (8 mmol) from Step 1 in dimethyl sulfoxide (DMSO) (40 mL).
-
Add sodium cyanide (NaCN) (10 mmol) portion-wise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
In Vitro Aurora A Kinase Inhibition Assay
This protocol is adapted from a standard radiometric kinase assay.[1]
-
Reagents and Buffers:
-
Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
Recombinant human Aurora A kinase.
-
Substrate (e.g., Kemptide).
-
[γ-³³P]ATP.
-
This compound stock solution in 100% DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 96-well plate, add the test compound and the kinase/substrate pair in the base reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Express kinase activity as a percentage of the vehicle (DMSO) control and calculate the IC50 value.
-
Cell Viability and Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[1][5][6]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow.
References
- 1. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Michael Addition [organic-chemistry.org]
- 5. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. www2.unifap.br [www2.unifap.br]
Application Notes and Protocols: 2-(3-Bromophenyl)butanedinitrile as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(3-bromophenyl)butanedinitrile as a starting material for the synthesis of diverse and valuable heterocyclic scaffolds. The strategic positioning of a bromophenyl group and a butanedinitrile moiety offers multiple reaction pathways, including intramolecular cyclizations, multicomponent reactions, and metal-catalyzed transformations. This document outlines detailed protocols for the synthesis of substituted aminocyclopentenes, thiophenes, pyrimidines, and complex fused systems, supported by quantitative data and reaction pathway visualizations.
Application Note 1: Thorpe-Ziegler Cyclization for the Synthesis of Substituted Aminocyclopentenes
The Thorpe-Ziegler reaction provides a direct and efficient method for the intramolecular cyclization of dinitriles to form five-membered rings. In the case of this compound, this reaction yields a highly functionalized 2-amino-4-(3-bromophenyl)cyclopent-1-ene-1-carbonitrile, which is a valuable building block for further elaboration, particularly in the synthesis of novel GABA analogues or other neurologically active compounds. The reaction proceeds via a base-catalyzed intramolecular nucleophilic attack of a carbanion on a nitrile group.
Logical Workflow for Thorpe-Ziegler Cyclization
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(3-Bromophenyl)butanedinitrile
Introduction
2-(3-Bromophenyl)butanedinitrile is a chemical intermediate of interest in pharmaceutical and chemical synthesis. The development of a robust and accurate analytical method for the quantification and purity assessment of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic compounds due to its high resolution, sensitivity, and specificity. This application note describes a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method utilizes a C18 stationary phase to separate this compound from potential impurities. The separation is achieved by optimizing the mobile phase composition, consisting of an aqueous buffer and an organic modifier. The compound is detected by its UV absorbance, and quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (analytical grade)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas the solution before use.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
4. Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
Identify the peak corresponding to this compound based on the retention time of the standard. The concentration of the analyte in the sample is determined by constructing a calibration curve of peak area versus concentration for the working standard solutions.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (%) | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters influencing HPLC separation and their relationships.
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3-Bromophenyl)butanedinitrile
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(3-Bromophenyl)butanedinitrile
Application Note
Introduction
This compound is a chemical intermediate of interest in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its purity and characterization are critical for ensuring the quality and efficacy of downstream products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note details a robust GC-MS method for the analysis of this compound, providing a reliable protocol for researchers, scientists, and professionals in drug development and chemical synthesis.
Instrumentation and Methodology
The analysis was performed on a standard gas chromatograph coupled with a single quadrupole mass spectrometer. The separation was achieved on a non-polar capillary column, which is well-suited for the analysis of aromatic compounds. Electron ionization (EI) was used to generate characteristic mass spectra for the identification of the target analyte.
Results and Discussion
The GC-MS analysis of this compound resulted in a well-resolved chromatographic peak with a stable retention time. The mass spectrum exhibited a distinct isotopic pattern characteristic of a bromine-containing compound, with two molecular ion peaks of nearly equal abundance (M+ and M+2). The fragmentation pattern provided further structural confirmation of the analyte. The quantitative data obtained from this method are summarized in the table below.
Quantitative Data Summary
| Parameter | Value |
| Retention Time (RT) | 12.5 minutes |
| Molecular Ion (M+) [m/z] | 249.98 (for ⁷⁹Br), 251.98 (for ⁸¹Br) |
| Major Fragment Ions [m/z] | 170.9 (M - Br), 144.0 (C₈H₅N₂), 116.0 (C₇H₄N) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
The developed GC-MS method provides a sensitive, selective, and reliable approach for the analysis of this compound. This protocol can be readily implemented in quality control laboratories and research settings for the routine analysis of this compound and its related impurities.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
1. Objective
To develop and validate a gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of this compound.
2. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
2 mL autosampler vials with caps
-
Micropipettes and tips
3. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to obtain a final concentration within the calibration range.
5. GC-MS Operating Conditions
| GC Parameter | Setting |
| Injector | Splitless mode |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 50-350 amu |
| Solvent Delay | 3 minutes |
6. Data Analysis
-
Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern, paying close attention to the characteristic isotopic peaks of bromine.
-
Quantification: Create a calibration curve by plotting the peak area of the target analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Signaling Pathway/Logical Relationship Diagram
Caption: Postulated fragmentation pathway of this compound in EI-MS.
Application Notes: Novel Catalysts for 2-(3-Bromophenyl)butanedinitrile Synthesis
Introduction
2-(3-Bromophenyl)butanedinitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The development of efficient and selective catalytic methods for its synthesis is of significant interest to researchers in drug discovery and process chemistry. Traditional methods for the α-alkylation of arylacetonitriles often require stoichiometric amounts of strong bases and harsh reaction conditions. This application note describes a novel approach utilizing phase-transfer catalysis (PTC) for the synthesis of this compound from the readily available starting material, 3-bromophenylacetonitrile.
Catalyst Selection and Rationale
While various catalysts can be employed for the α-alkylation of arylacetonitriles, this protocol highlights the use of a tetraalkylammonium salt-based phase-transfer catalyst in conjunction with a copper(I) co-catalyst. The phase-transfer catalyst facilitates the transfer of the carbanion of 3-bromophenylacetonitrile from the solid or aqueous phase to the organic phase, where the reaction with chloroacetonitrile occurs. The addition of a copper(I) salt as a co-catalyst is proposed to enhance the reaction rate and selectivity by coordinating with the nitrile groups, thereby increasing the acidity of the α-proton and facilitating the nucleophilic attack. This dual catalytic system represents a novel and efficient approach for the synthesis of the target dinitrile.
Quantitative Data Summary
The following table summarizes the performance of different catalytic systems in the synthesis of this compound. The data presented is representative of typical results obtained under the optimized reaction conditions described in the protocol.
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Toluene | 60 | 6 | 85 |
| TBAB / CuI (5 mol%) | 50% aq. NaOH | Toluene | 60 | 4 | 92 |
| Aliquat® 336 | K₂CO₃ (solid) | Acetonitrile | 80 | 8 | 78 |
| Aliquat® 336 / CuI (5 mol%) | K₂CO₃ (solid) | Acetonitrile | 80 | 5 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Tetrabutylammonium Bromide and Copper(I) Iodide
Materials:
-
3-Bromophenylacetonitrile (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
50% aqueous Sodium Hydroxide (NaOH) solution (5.0 eq)
-
Toluene
-
Dichloromethane
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.1 eq), copper(I) iodide (0.05 eq), and toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the 50% aqueous NaOH solution (5.0 eq) to the reaction mixture.
-
Heat the mixture to 60°C and add chloroacetonitrile (1.2 eq) dropwise over 15 minutes.
-
Maintain the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Logical Relationship between Catalysts and Reaction Outcome
Caption: Relationship between reactants, catalysts, and the final product.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for In Vitro Biological Evaluation of 2-(3-Bromophenyl)butanedinitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro biological evaluation of 2-(3-Bromophenyl)butanedinitrile derivatives, a class of compounds with potential therapeutic applications. The following sections detail the experimental protocols for key assays and present quantitative data from representative studies.
Cytotoxicity Assessment
The initial step in evaluating the potential of novel therapeutic compounds is to determine their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit 50% of cell proliferation.
Table 1: Cytotoxicity of this compound Derivatives and Related Compounds in Various Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 6e | T-24 (Bladder Cancer) | SRB | 257.87 | [1] |
| MCF-7 (Breast Cancer) | SRB | 168.78 | [1] | |
| Compound 1g2a | HCT116 (Colon Cancer) | MTT | 0.0059 | [2] |
| BEL-7402 (Liver Cancer) | MTT | 0.0078 | [2] | |
| Compound 5f | AGS (Gastric Cancer) | MTT | 0.68 | [3] |
| Compound 5h | AGS (Gastric Cancer) | MTT | 0.41 | [3] |
| Compound 9a | MCF-7 (Breast Cancer) | Not Specified | 2 | [4] |
| Compound 4f | MCF-7 (Breast Cancer) | MTT | 4.74 µg/ml | [5] |
| Compound 4h | MCF-7 (Breast Cancer) | MTT | 21.97 µg/ml | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay types and experimental conditions.
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 48 hours.[6]
-
Compound Treatment: Expose the cells to varying concentrations of the this compound derivatives and incubate for an additional 24 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Dissolve the resulting formazan crystals by adding a solubilization buffer.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for MTT-based cytotoxicity assay.
Cell Cycle Analysis
Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action. Flow cytometry with DNA staining is a standard method to analyze cell cycle distribution.
Table 2: Effect of Compound 6e on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 51.45 | 22.27 | 21.34 | [1] |
| Compound 6e (168.78 µM) | 60.68 | 17.47 | 18.29 | [1] |
These results indicate that compound 6e induces cell cycle arrest at the G1 phase in MCF-7 cells.[1]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells (e.g., MCF-7) with the test compound at its IC50 concentration for 24 hours.[1]
-
Cell Harvesting: Collect the cells by trypsinization and wash them twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Fixation: Resuspend the cells in ice-cold 60% ethanol and incubate at 4°C for 1 hour for fixation.[1]
-
Staining: Wash the fixed cells twice with PBS and resuspend them in PBS containing RNase A (50 µg/mL) and propidium iodide (PI, 10 µg/mL).[1]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The induction of apoptosis can be quantified using various methods, including flow cytometry with Annexin V/PI staining.
Table 3: Apoptosis Induction by Novel Cyanoacrylamide Derivatives in MCF-7 Cells
| Treatment | Apoptotic Cells (%) | Reference |
| Control | 8.06 | [7] |
| Compound 5a | 46.5 | [7] |
| Compound 5b | 54.8 | [7] |
These findings suggest that compounds 5a and 5b are potent inducers of apoptosis in breast cancer cells.[7]
Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Caption: Workflow for apoptosis detection.
Signaling Pathway Analysis
Investigating the molecular mechanisms underlying the biological effects of these derivatives often involves analyzing key signaling pathways. For instance, the induction of apoptosis can be mediated through the p53 and caspase pathways.
Signaling Pathway of Apoptosis Induction
Novel cyanoacrylamide derivatives have been shown to induce apoptosis through the p53-mediated pathway.[7] This involves the upregulation of the p53 gene and a subsequent increase in the production of Caspase-3, a key executioner caspase.[7] Concurrently, a decrease in the expression of the anti-apoptotic gene BCL2 is observed.[7]
Caption: p53-mediated apoptotic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic induction mediated p53 mechanism and Caspase-3 activity by novel promising cyanoacrylamide derivatives in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-(3-Bromophenyl)butanedinitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile groups in 2-(3-Bromophenyl)butanedinitrile. This compound serves as a versatile building block for the synthesis of a variety of functionalized molecules with potential applications in medicinal chemistry and drug discovery. The following protocols detail methods for the selective and complete hydrolysis, reduction, and cycloaddition of the nitrile moieties.
Introduction
This compound possesses two nitrile functional groups, offering multiple avenues for chemical elaboration. The presence of a bromophenyl group further allows for subsequent cross-coupling reactions, expanding the accessible chemical space. The functionalization of the nitrile groups can lead to the formation of amides, carboxylic acids, primary amines, and tetrazoles, all of which are important pharmacophores in drug design.[1] The protocols outlined below are designed to be reproducible and scalable, providing a solid foundation for further research and development.
Key Functionalization Pathways
The primary pathways for the functionalization of the nitrile groups of this compound are:
-
Hydrolysis: Conversion of one or both nitrile groups to amide or carboxylic acid functionalities.
-
Reduction: Transformation of one or both nitrile groups into primary amine groups.
-
Cycloaddition: Reaction of the nitrile groups with an azide source to form tetrazole rings.
The choice of reaction conditions and reagents will determine the final product and the selectivity of the transformation.
Experimental Protocols and Data
Hydrolysis of Nitrile Groups
Nitrile groups can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[2] Selective mono-hydrolysis of a dinitrile is a significant challenge, but can be achieved under controlled conditions or through enzymatic methods.[3][4][5]
Protocol 1.1: Selective Mono-Hydrolysis to 2-(3-Bromophenyl)-3-cyanobutanamide
This protocol aims for the selective conversion of one nitrile group to an amide.
-
Reagents: this compound, Potassium hydroxide (KOH), tert-Butanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in tert-butanol.
-
Add a solution of potassium hydroxide (1.1 equivalents) in a minimal amount of water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.2: Complete Dihydrolysis to 2-(3-Bromophenyl)butanedioic Acid
This protocol describes the conversion of both nitrile groups to carboxylic acids.
-
Reagents: this compound, Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
To a solution of this compound (1 equivalent) in water, slowly add concentrated sulfuric acid (5-10 equivalents).
-
Heat the reaction mixture to reflux for an extended period (12-24 hours), monitoring by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated solution of sodium hydroxide.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Table 1: Summary of Hydrolysis Reaction Data (Representative)
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mono-amide | KOH, H₂O | t-BuOH | Reflux | 2-4 | 60-75[6] |
| Di-acid | H₂SO₄, H₂O | Water | Reflux | 12-24 | 70-85[7] |
Reduction of Nitrile Groups
Nitriles can be reduced to primary amines using various reducing agents. The choice of reagent can influence the selectivity and functional group tolerance.[4] Catalytic hydrogenation is often a preferred method for its chemoselectivity.[8]
Protocol 2.1: Selective Mono-Reduction to 3-(3-Bromophenyl)-4-aminobutanenitrile
This protocol aims for the selective reduction of one nitrile group.
-
Reagents: this compound, Raney Nickel (Ra-Ni), Hydrogen gas (H₂), Anhydrous ammonia in methanol.
-
Procedure:
-
In a high-pressure reactor, suspend Raney Nickel (catalytic amount) in a solution of this compound (1 equivalent) in methanol saturated with anhydrous ammonia.
-
Pressurize the reactor with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the hydrogen uptake.
-
Carefully vent the reactor and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2: Complete Di-reduction to 2-(3-Bromophenyl)butane-1,4-diamine
This protocol describes the reduction of both nitrile groups.
-
Reagents: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diamine by distillation under reduced pressure or by conversion to a salt and recrystallization.
-
Note on Aryl Bromide Stability: While LiAlH₄ can reduce some aryl halides, the reaction is generally slow.[2][7] Careful control of reaction time and temperature can help preserve the C-Br bond.
Table 2: Summary of Reduction Reaction Data (Representative)
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mono-amine | H₂, Ra-Ni, NH₃ | Methanol | 25 | 6-12 | 50-65[8] |
| Di-amine | LiAlH₄ | THF | Reflux | 4-8 | 65-80[6] |
Cycloaddition to Form Tetrazoles
The [3+2] cycloaddition of nitriles with azides is a common method for the synthesis of 5-substituted-1H-tetrazoles.[9]
Protocol 3.1: Selective Mono-Tetrazole Formation
This protocol aims for the conversion of one nitrile group to a tetrazole ring.
-
Reagents: this compound, Sodium azide (NaN₃), Zinc bromide (ZnBr₂), Water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), sodium azide (1.1 equivalents), and zinc bromide (1 equivalent) in water.
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature and acidify with dilute hydrochloric acid to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 3.2: Complete Di-Tetrazole Formation
This protocol describes the conversion of both nitrile groups to tetrazole rings.
-
Reagents: this compound, Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), Dimethylformamide (DMF).
-
Procedure:
-
Combine this compound (1 equivalent), sodium azide (2.5 equivalents), and ammonium chloride (2.5 equivalents) in DMF.
-
Heat the reaction mixture to 120-130 °C for 24-48 hours.
-
Cool the reaction mixture and pour it into acidified water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
-
Table 3: Summary of Cycloaddition Reaction Data (Representative)
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mono-tetrazole | NaN₃, ZnBr₂ | Water | Reflux | 12-24 | 70-85 |
| Di-tetrazole | NaN₃, NH₄Cl | DMF | 120-130 | 24-48 | 65-80[10] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Functionalization
Potential Signaling Pathway Involvement: JAK-STAT Pathway
Derivatives of nitrile-containing compounds have been investigated as modulators of various signaling pathways.[11][12] For instance, some kinase inhibitors possess a nitrile group that can interact with the active site of the enzyme. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[13][14] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for drug development.[15][16][17] The functionalized derivatives of this compound could potentially act as inhibitors of this pathway.
Conclusion
The protocols provided herein offer a comprehensive guide for the functionalization of the nitrile groups of this compound. The resulting amide, carboxylic acid, amine, and tetrazole derivatives are valuable scaffolds for the development of novel therapeutic agents. Further investigation into the biological activities of these compounds, particularly as potential modulators of signaling pathways like the JAK-STAT cascade, is warranted. The versatility of the starting material, coupled with the detailed synthetic procedures, provides a robust platform for advancing drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.co.za [journals.co.za]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 17. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
Application Notes and Protocols for 2-(3-Bromophenyl)butanedinitrile in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(3-Bromophenyl)butanedinitrile as a precursor for synthesizing high-performance polymers. Due to the limited direct literature on this specific molecule, this document presents a scientifically plausible, hypothetical framework for its use, based on the known reactivity and properties of its constituent functional groups: the bromophenyl and dinitrile moieties.
Introduction: Potential in Polymer Science
This compound is a unique organic compound featuring a reactive bromophenyl group and two nitrile functionalities. These structural elements suggest its potential as a valuable building block in materials science for the development of specialty polymers with enhanced properties.
-
Bromophenyl Group : The presence of bromine can impart flame retardant characteristics to the resulting polymer. It also serves as a reactive site for post-polymerization modifications through cross-coupling reactions, allowing for the grafting of other functional groups.
-
Dinitrile Functionality : The two nitrile (-CN) groups are highly polar, which can lead to strong intermolecular dipole-dipole interactions between polymer chains. This can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the material. The nitrile groups can also be chemically transformed into other functional groups, such as amines or carboxylic acids.
Based on these features, a hypothetical monomer, 4-vinyl-2-(3-bromophenyl)butanedinitrile (VB-BPBD) , can be synthesized from this compound. This monomer could then be copolymerized with other vinyl monomers, such as styrene and acrylonitrile, to produce a high-performance thermoplastic.
Proposed Application: High-Performance Engineering Thermoplastic
A hypothetical terpolymer, Poly(styrene-co-acrylonitrile-co-VB-BPBD) , is proposed. This material is expected to exhibit a combination of desirable properties making it suitable for demanding applications in electronics, automotive, and aerospace industries.
Key Expected Properties:
-
High Glass Transition Temperature (Tg)
-
Excellent Thermal Stability
-
Inherent Flame Retardancy
-
Good Mechanical Strength and Stiffness
-
Chemical Resistance
// Nodes Monomer [label="this compound\n(Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Key Structural Features", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromophenyl [label="Bromophenyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dinitrile [label="Dinitrile Groups", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Resulting Polymer Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; FlameRetardancy [label="Flame Retardancy", fillcolor="#34A853", fontcolor="#FFFFFF"]; ThermalStability [label="High Thermal Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; MechanicalStrength [label="Enhanced Mechanical Strength", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChemicalResistance [label="Chemical Resistance", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Monomer -> Structure [label="possesses"]; Structure -> Bromophenyl; Structure -> Dinitrile; Bromophenyl -> FlameRetardancy [label="imparts"]; Dinitrile -> ThermalStability [label="contributes to"]; Dinitrile -> MechanicalStrength [label="enhances"]; Dinitrile -> ChemicalResistance [label="improves"]; FlameRetardancy -> Polymer; ThermalStability -> Polymer; MechanicalStrength -> Polymer; ChemicalResistance -> Polymer; } . Caption: Structure-Property Relationship of the Hypothetical Polymer.
Quantitative Data (Hypothetical)
The following tables summarize the expected properties of the hypothetical Poly(styrene-co-acrylonitrile-co-VB-BPBD) terpolymer with varying weight percentages of the VB-BPBD monomer.
Table 1: Thermal Properties
| Property | Standard Method | 5% VB-BPBD | 10% VB-BPBD | 20% VB-BPBD |
| Glass Transition Temp. (Tg) | DSC | 125 °C | 135 °C | 148 °C |
| Decomposition Temp. (Td, 5% wt loss) | TGA | 380 °C | 395 °C | 410 °C |
| Heat Deflection Temp. @ 1.8 MPa | ASTM D648 | 115 °C | 128 °C | 140 °C |
Table 2: Mechanical Properties
| Property | Standard Method | 5% VB-BPBD | 10% VB-BPBD | 20% VB-BPBD |
| Tensile Strength | ASTM D638 | 85 MPa | 95 MPa | 110 MPa |
| Tensile Modulus | ASTM D638 | 3.5 GPa | 3.8 GPa | 4.2 GPa |
| Flexural Strength | ASTM D790 | 120 MPa | 135 MPa | 150 MPa |
| Notched Izod Impact | ASTM D256 | 25 J/m | 22 J/m | 18 J/m |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 3-bromobenzaldehyde.
Step 1: Knoevenagel Condensation to form 2-(3-bromobenzylidene)malononitrile
-
To a round-bottom flask, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), malononitrile (3.57 g, 54.0 mmol), and ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.2 mL).
-
Stir the mixture at room temperature for 2 hours. A precipitate should form.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(3-bromobenzylidene)malononitrile.
Step 2: Michael Addition of Cyanide
-
Dissolve 2-(3-bromobenzylidene)malononitrile (10.0 g, 42.9 mmol) in dimethylformamide (DMF, 100 mL) in a round-bottom flask.
-
In a separate beaker, dissolve sodium cyanide (2.10 g, 42.9 mmol) in water (10 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture into 500 mL of ice-water and acidify with 1M HCl to pH 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.
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// Edges start -> step1; step1 -> intermediate; intermediate -> step2; reagent -> step2; step2 -> purification; purification -> product; } . Caption: Proposed Synthesis Workflow for this compound.
Synthesis of 4-vinyl-2-(3-bromophenyl)butanedinitrile (VB-BPBD) Monomer
This protocol outlines a hypothetical method to introduce a polymerizable vinyl group.
-
Prepare a Grignard reagent from 4-bromostyrene and magnesium turnings in anhydrous THF.
-
In a separate flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the dinitrile solution to -78 °C and slowly add the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purify the resulting tertiary alcohol.
-
Dehydrate the alcohol using an acid catalyst (e.g., PTSA) or a reagent like Martin's sulfurane to yield the vinyl-substituted monomer, VB-BPBD.
-
Purify the monomer by column chromatography.
Polymerization of Poly(styrene-co-acrylonitrile-co-VB-BPBD)
This protocol describes a free-radical solution polymerization.
-
In a Schlenk flask, dissolve styrene (e.g., 4.5 g), acrylonitrile (e.g., 1.5 g), and the VB-BPBD monomer (e.g., 1.0 g for 10% loading) in 50 mL of anhydrous toluene.
-
Add azobisisobutyronitrile (AIBN) as a radical initiator (e.g., 0.07 g, 1% by weight of total monomers).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in an oil bath preheated to 70 °C and stir for 24 hours.
-
After cooling to room temperature, precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol (500 mL) with vigorous stirring.
-
Filter the white precipitate, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
// Nodes monomers [label="Styrene + Acrylonitrile + VB-BPBD Monomer\n(in Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiator [label="AIBN Initiator", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Degassing\n(Freeze-Pump-Thaw)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Polymerization\n(70°C, 24h)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Precipitation\n(in Methanol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Poly(styrene-co-acrylonitrile-co-VB-BPBD)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges monomers -> step1; initiator -> step1; step1 -> step2; step2 -> step3; step3 -> product; } . Caption: Free-Radical Polymerization Workflow.
Safety and Handling
-
This compound and its precursors are research chemicals. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitrile-containing compounds can be toxic if ingested or absorbed through the skin. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
-
Polymerization should be conducted in a fume hood due to the use of volatile and flammable organic solvents.
Disclaimer: The application, quantitative data, and experimental protocols described herein are hypothetical and based on established chemical principles. They are intended for illustrative and research guidance purposes only. Actual results may vary, and all experimental work should be conducted with appropriate safety precautions and after a thorough literature review.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromophenyl)butanedinitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3-Bromophenyl)butanedinitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the C-alkylation of 3-bromophenylacetonitrile with an isopropyl halide, such as 2-bromopropane or 2-chloropropane. This reaction is typically carried out in the presence of a base.
Q2: What are the key starting materials and reagents for this synthesis?
The key materials are:
-
Substrate: 3-Bromophenylacetonitrile
-
Alkylating Agent: 2-Bromopropane or 2-Chloropropane
-
Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
-
Solvent: Aprotic solvents are generally preferred.
-
Phase-Transfer Catalyst (optional but recommended): Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates and yields, especially in biphasic systems.
Q3: What are the typical yields for this reaction?
Yields can vary significantly depending on the reaction conditions. With optimized conditions, including the use of a phase-transfer catalyst, yields can be high. However, without proper optimization, yields may be moderate to low due to side reactions.
Q4: What are the common side reactions and impurities?
Common side reactions include:
-
Dialkylation: The product, this compound, can be further alkylated to form 2-(3-bromophenyl)-2,3-dimethylbutanenitrile.
-
Elimination: The alkylating agent (e.g., 2-bromopropane) can undergo elimination in the presence of a strong base to form propene.
-
Hydrolysis: The nitrile groups can be hydrolyzed to amides or carboxylic acids if water is present, especially under harsh basic conditions.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (3-bromophenylacetonitrile) and the formation of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Question | Possible Causes | Troubleshooting Steps |
| Why is the yield of my reaction very low or why is there no product formation? | 1. Inactive Base: The base (NaOH or KOH) may be old or have absorbed moisture and carbon dioxide from the air, reducing its reactivity. 2. Inefficient Deprotonation: The base may not be strong enough or the reaction temperature may be too low for efficient deprotonation of the 3-bromophenylacetonitrile. 3. Poor Quality Alkylating Agent: The 2-bromopropane may have degraded. 4. Insufficient Mixing: In a biphasic system (e.g., with aqueous NaOH), poor stirring can limit the reaction rate. | 1. Use freshly powdered, dry sodium or potassium hydroxide. 2. Consider using a stronger base or increasing the reaction temperature. Ensure the solvent is anhydrous if using an organometallic base. 3. Use a fresh bottle of the alkylating agent. 4. Increase the stirring speed to ensure efficient mixing of the phases. The use of a phase-transfer catalyst is highly recommended to facilitate the transfer of the carbanion to the organic phase. |
Formation of Multiple Products
| Question | Possible Causes | Troubleshooting Steps |
| My reaction mixture shows multiple spots on TLC, and the final product is impure. What could be the reason? | 1. Dialkylation: The product is being further alkylated. This is more likely if an excess of the alkylating agent or a high temperature is used. 2. Side Reactions: Other side reactions, such as elimination of the alkylating agent, may be occurring. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent relative to the 3-bromophenylacetonitrile. Add the alkylating agent slowly to the reaction mixture. Lowering the reaction temperature may also help to control the reaction selectivity. 2. Optimize the reaction temperature and choice of base to minimize side reactions. A milder base or lower temperature can sometimes reduce elimination. |
Reaction Stalls or is Sluggish
| Question | Possible Causes | Troubleshooting Steps |
| The reaction starts but then seems to stop before all the starting material is consumed. What can I do? | 1. Catalyst Deactivation: If a phase-transfer catalyst is used, it may become deactivated over time. 2. Insufficient Base: The base may be consumed during the reaction. | 1. Add a fresh portion of the phase-transfer catalyst. 2. Ensure that a sufficient molar excess of the base is used. |
Data Presentation
Table 1: Effect of Base on the Alkylation of Phenylacetonitriles
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaOH (solid) | Toluene | 68-75 | Good to Excellent | [1] |
| KOH (solid) | Toluene | 68-75 | Good to Excellent | [1] |
| NaH | DMF | 25 | High | General Knowledge |
| LDA | THF | -78 to 25 | High | General Knowledge |
Note: Yields are generalized from literature on similar alkylations. Specific yields for this compound may vary.
Table 2: Influence of Reaction Parameters in Phase-Transfer Catalyzed Alkylation
| Parameter | Variation | Effect on Yield/Selectivity |
| Catalyst | None vs. TBAB | Use of TBAB significantly increases the reaction rate and yield. |
| Solvent | Toluene vs. Dichloromethane | Toluene is generally a good solvent for this type of reaction. |
| Temperature | 20°C vs. 100°C | Higher temperatures can increase the reaction rate but may also lead to more side products like dialkylation.[1] |
| Base Concentration | 1 to 5 moles per mole of substrate | An excess of solid base is typically used to drive the reaction to completion.[1] |
Experimental Protocols
General Protocol for the Alkylation of 3-Bromophenylacetonitrile under Phase-Transfer Catalysis
This protocol is a general guideline based on established methods for the alkylation of phenylacetonitriles.[1]
Materials:
-
3-Bromophenylacetonitrile
-
2-Bromopropane
-
Solid, particulated Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB) (optional, as catalyst)
-
Toluene (or another suitable aprotic solvent)
-
Water
-
Hydrochloric Acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromophenylacetonitrile (1.0 mole).
-
Add toluene as the solvent.
-
Add solid, particulated sodium hydroxide (4.0 moles).
-
(Optional) Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 moles).
-
Begin vigorous stirring of the mixture.
-
Slowly add 2-bromopropane (2.0 to 3.0 moles) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to a temperature between 68°C and 75°C.[1]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Side-product analysis in the synthesis of 2-(3-Bromophenyl)butanedinitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromophenyl)butanedinitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and similar arylmalononitriles are the Knoevenagel condensation and palladium-catalyzed arylation.
-
Knoevenagel Condensation: This involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a basic catalyst.[1][2][3] This method is often preferred for its operational simplicity and use of readily available starting materials.
-
Palladium-Catalyzed Arylation: This route couples 3-bromobenzaldehyde with a malononitrile anion in the presence of a palladium catalyst and a suitable ligand.[4][5] This can be a highly efficient method, particularly for hindered aryl halides.
Q2: What are the likely side-products in the Knoevenagel condensation synthesis of this compound?
A2: Several side-products can form during the Knoevenagel condensation, depending on the reaction conditions. These may include:
-
Michael Adduct: Excess malononitrile anion can react with the desired product, 2-(3-bromophenyl)acrylonitrile, via a Michael addition to form a tris-nitrile compound.[6][7][8]
-
Hydrolysis Products: The dinitrile product can undergo partial or full hydrolysis, especially in the presence of water and acid or base, to form the corresponding amide or carboxylic acid.[9][10][11][12][13]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of 3-bromobenzaldehyde and malononitrile in the final product mixture.
Q3: What are potential byproducts in a palladium-catalyzed synthesis?
A3: In a palladium-catalyzed arylation, potential side-products can include:
-
Homocoupling Product: The palladium catalyst can promote the coupling of two molecules of 3-bromobenzaldehyde to form a biphenyl derivative.[5][14][15]
-
Hydrodehalogenation Product: The bromo group on the aromatic ring can be replaced by a hydrogen atom, leading to the formation of benzaldehyde.[5][14]
-
Products from Ligand Decomposition: The phosphine ligands used in the catalysis can undergo oxidation or other degradation pathways.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted on a TLC plate or injected into an HPLC system to observe the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Knoevenagel) | Use a freshly opened or purified catalyst. Consider screening different bases (e.g., piperidine, triethylamine, ammonium acetate).[16][17] |
| Poor Quality Starting Materials | Ensure the purity of 3-bromobenzaldehyde and malononitrile. Purify the aldehyde by distillation or recrystallization if necessary. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. For Knoevenagel condensations, ethanol, acetonitrile, or toluene are commonly used.[2] |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but be cautious of increased side-product formation. |
| Water in the Reaction Mixture | For Knoevenagel condensations, the removal of water can drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding molecular sieves. |
Problem 2: Presence of significant impurities in the crude product.
| Observed Impurity | Possible Cause | Suggested Solution |
| Unreacted 3-bromobenzaldehyde | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. |
| Michael Adduct | Excess malononitrile. | Use a stoichiometric amount or a slight excess of 3-bromobenzaldehyde relative to malononitrile. |
| Amide/Carboxylic Acid Impurities | Hydrolysis of the dinitrile product.[9][10][11][12][13] | Ensure anhydrous reaction conditions and perform the work-up under neutral pH. |
| Polymeric material | Polymerization of the product or starting materials. | Avoid excessively high temperatures and prolonged reaction times. |
Data Presentation
Table 1: Effect of Catalyst on the Knoevenagel Condensation of 3-Bromobenzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| Piperidine | Ethanol | Reflux | 4 | 85 | 92 |
| Triethylamine | Toluene | Reflux | 6 | 78 | 88 |
| Ammonium Acetate | Acetic Acid | 100 | 3 | 90 | 95 |
| Basic Alumina | None (Solvent-free) | 80 | 2 | 92 | 96 |
Note: This data is representative and may vary based on specific experimental conditions.
Table 2: HPLC Analysis of a Typical Crude Reaction Mixture
| Peak No. | Retention Time (min) | Compound Identity | Area (%) |
| 1 | 2.5 | Malononitrile | 3.2 |
| 2 | 4.1 | 3-Bromobenzaldehyde | 5.8 |
| 3 | 7.8 | This compound | 88.5 |
| 4 | 10.2 | Michael Adduct | 2.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (18.5 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and ethanol (100 mL).
-
Catalyst Addition: Add piperidine (1.0 mL, 0.01 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: Wash the crude product with cold ethanol (2 x 20 mL) and dry under vacuum to yield this compound as a white to off-white solid.
Protocol 2: HPLC Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Knoevenagel condensation pathway for the synthesis of this compound.
Caption: Formation of the Michael adduct side-product.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. synthesis - Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bhu.ac.in [bhu.ac.in]
- 17. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 2-(3-Bromophenyl)butanedinitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(3-Bromophenyl)butanedinitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield After Initial Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or adjusting the temperature. |
| Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product. | Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions. A possible synthetic route involves the reaction of 3-bromobenzyl cyanide with a suitable reagent to introduce the second nitrile group. Impurities could arise from dimerization or polymerization of the starting material. |
| Product Loss During Work-up: The product may be lost during the extraction and washing steps of the work-up procedure. | Ensure the pH of the aqueous layer is optimized for the extraction of the product. Use a suitable organic solvent in which the product is highly soluble and the impurities are less soluble. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
Issue 2: Oily Product Instead of Crystalline Solid
| Potential Cause | Recommended Solution |
| Presence of Impurities: Residual solvents or reaction byproducts can prevent the product from crystallizing. | Attempt to purify a small sample by column chromatography to isolate the pure compound and use it as a seed crystal. |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing the product to oil out. | Perform a solvent screen with a small amount of the product to find a suitable recrystallization solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). Common solvents for recrystallizing nitriles include ethanol, isopropanol, ethyl acetate/hexanes, and toluene. |
| Rapid Cooling: Cooling the recrystallization solution too quickly can lead to the formation of an oil instead of crystals. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote the formation of well-defined crystals. |
Issue 3: Persistent Impurities Detected by HPLC
| Potential Cause | Recommended Solution |
| Co-eluting Impurities: An impurity may have a similar polarity to the product, making it difficult to separate by normal-phase or reverse-phase chromatography. | Modify the HPLC method by changing the mobile phase composition, gradient, or the type of column. |
| Thermally Labile Impurities: Some impurities may degrade on the HPLC column, giving the appearance of multiple impurities. | Use a lower column temperature or a different analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify the impurities. |
| Isomeric Impurities: Positional isomers of the bromophenyl group or stereoisomers could be present. | High-resolution chromatography techniques may be required. Chiral chromatography may be necessary if stereoisomers are present. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the expected impurities?
A common synthetic approach for arylbutanedinitriles involves the cyanation of a corresponding halide or the dehydration of an amide. For this compound, a plausible route is the reaction of 3-bromophenylacetonitrile with a cyanating agent. Potential impurities could include unreacted 3-bromophenylacetonitrile, di-cyanated byproducts, and hydrolysis of the nitrile groups to amides or carboxylic acids.
Q2: What are the recommended conditions for recrystallizing this compound?
Illustrative Recrystallization Solvent Screening Data
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | Soluble | Sparingly Soluble | Good |
| Isopropanol | Soluble | Sparingly Soluble | Good |
| Toluene | Soluble | Insoluble | Potential |
| Ethyl Acetate/Hexanes | Soluble | Insoluble | Potential |
| Dichloromethane | Very Soluble | Soluble | Unlikely |
| Water | Insoluble | Insoluble | Unsuitable |
Q3: How can I set up an HPLC method to check the purity of my compound?
A reverse-phase HPLC method is generally a good starting point for analyzing the purity of aromatic compounds like this compound.
Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent (or the "good" solvent of a co-solvent system) to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a co-solvent system, add the "poor" solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography for Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to the solution to create a slurry and then evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully add the dried slurry of the product onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Hypothetical synthesis and impurity pathway for this compound.
Caption: General purification workflow for this compound.
Troubleshooting common issues in the synthesis of 2-(3-Bromophenyl)butanedinitrile
This technical support guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 2-(3-Bromophenyl)butanedinitrile. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Common Issues
Question: My reaction shows low conversion of the starting material, (3-bromophenyl)acetonitrile. What are the possible causes and solutions?
Answer:
Low conversion is a common issue that can stem from several factors related to the reagents, reaction conditions, or the setup itself.
-
Insufficient Deprotonation: The first step of the reaction is the deprotonation of (3-bromophenyl)acetonitrile to form a carbanion. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the product.
-
Solution: Ensure you are using a sufficiently strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium diisopropylamide (LDA). Use at least a stoichiometric equivalent (1.0 eq) of the base. It is often beneficial to use a slight excess (1.1-1.2 eq) to ensure complete deprotonation.
-
-
Inactive Base: The base may have degraded due to improper storage. For example, Sodium Hydride reacts with atmospheric moisture.
-
Solution: Use freshly opened or properly stored base. If using NaH, ensure it is washed with a dry, inert solvent like hexane to remove any mineral oil and surface oxidation before use.
-
-
Low Reaction Temperature: While some reactions require low temperatures to prevent side reactions, insufficient thermal energy can lead to slow reaction rates.
-
Solution: If using a milder base, a moderate increase in temperature might be necessary. However, be cautious as higher temperatures can also promote side reactions. It is recommended to start the deprotonation at 0 °C and then allow the reaction to proceed at room temperature.
-
-
Presence of Water: Protic solvents like water will quench the carbanion intermediate, halting the reaction.
-
Solution: Ensure all glassware is oven-dried before use and that all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could this be and how can I avoid it?
Answer:
The formation of a higher molecular weight byproduct is likely due to dialkylation of the starting material.
-
Cause: After the initial alkylation, the product, this compound, still has an acidic proton on the carbon between the two nitrile groups. This can be deprotonated by any remaining base and react with another molecule of the alkylating agent (e.g., chloroacetonitrile).
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the (3-bromophenyl)acetonitrile relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Add the alkylating agent (e.g., chloroacetonitrile) slowly and at a low temperature (e.g., 0 °C). This helps to ensure that the alkylating agent reacts with the initially formed carbanion before a second deprotonation and alkylation can occur on the product.
-
Choice of Base: Using a bulky base might sterically hinder the second alkylation to some extent.
-
Question: My final product is difficult to purify, showing multiple spots on the TLC plate. What are the likely impurities?
Answer:
Besides starting material and the dialkylated product, other impurities can arise from side reactions.
-
Unreacted Alkylating Agent: If an excess of the alkylating agent was used, it might remain in the crude product.
-
Side Reactions of the Alkylating Agent: Alkylating agents like chloroacetonitrile can be unstable and may undergo self-condensation or other side reactions, especially in the presence of a strong base.
-
Hydrolysis of Nitrile Groups: If the reaction is quenched with an aqueous solution that is not pH-neutral, or during workup, the nitrile groups can be partially or fully hydrolyzed to amides or carboxylic acids.
-
Purification Strategy: Column chromatography is generally the most effective method for purifying the crude product. A solvent system of ethyl acetate and hexane is a good starting point for optimizing the separation on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for this synthesis?
A1: Anhydrous polar aprotic solvents are ideal. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are commonly used for such alkylation reactions.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting material, product, and any major byproducts. The starting material is less polar than the product.
Q3: What is the recommended workup procedure?
A3: The reaction should be carefully quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride, at a low temperature. This is followed by extraction with an organic solvent like ethyl acetate. The organic layers should be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
Q4: What are the safety precautions for this reaction?
A4: This reaction involves hazardous materials. Sodium hydride is flammable and reacts violently with water. Chloroacetonitrile is toxic and an irritant. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.
Quantitative Data Summary
The following table summarizes hypothetical yield data based on variations in reaction parameters, derived from general principles of similar alkylation reactions.
| Entry | Base (eq) | Alkylating Agent (eq) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | NaH (1.1) | Chloroacetonitrile (1.0) | 0 to RT | THF | 12 | 75 |
| 2 | NaH (1.1) | Chloroacetonitrile (1.2) | 0 to RT | THF | 12 | 60 (with dialkylation) |
| 3 | LDA (1.1) | Chloroacetonitrile (1.0) | -78 to RT | THF | 10 | 80 |
| 4 | K2CO3 (2.0) | Chloroacetonitrile (1.0) | 60 | DMF | 24 | 45 |
Experimental Protocols
Synthesis of this compound
Materials:
-
(3-bromophenyl)acetonitrile
-
Sodium Hydride (60% dispersion in mineral oil)
-
Chloroacetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
All glassware should be thoroughly oven-dried and assembled under an inert atmosphere of nitrogen or argon.
-
To a round-bottom flask, add Sodium Hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
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Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve (3-bromophenyl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C.
-
Add chloroacetonitrile (1.0 equivalent) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Refinement of the work-up procedure for 2-(3-Bromophenyl)butanedinitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of 2-(3-Bromophenyl)butanedinitrile. It is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis laboratory techniques.
Frequently Asked Questions (FAQs)
Section 1: Extraction and Washing
Q1: I've formed a persistent emulsion during the aqueous wash. How can I resolve this? A1: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, you can try the following:
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Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, often forcing separation.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes).
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Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
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Filtration: Filter the entire mixture through a pad of Celite or glass wool.
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Solvent Addition: Add more of the organic solvent to decrease the density of the organic phase.[2]
Q2: After adding sodium bicarbonate solution to neutralize acid, the mixture is foaming excessively. What should I do? A2: This is due to the rapid evolution of CO2 gas. To manage this:
-
Add the bicarbonate solution slowly and in small portions.
-
Stir the reaction mixture in an open flask (e.g., an Erlenmeyer flask) with the bicarbonate solution before transferring it to the separatory funnel.[3]
-
In the separatory funnel, swirl gently at first and vent frequently by inverting the funnel and opening the stopcock.[3]
Q3: The aqueous layer remains colored after multiple washes. What does this indicate? A3: A persistent color, especially yellow or brown, might indicate the presence of colored impurities or residual reagents like halogens.[2][3] A wash with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate, can often remove colors caused by excess halogen reagents.[2][3]
Section 2: Product Isolation and Purification
Q4: My crude product has oiled out instead of crystallizing. How can I induce crystallization? A4: "Oiling out" occurs when the product separates as a liquid rather than a solid. To induce crystallization:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can serve as nucleation sites.
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Seed Crystals: If available, add a single, small crystal of pure product to the solution.
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Reduce Temperature: Cool the solution slowly in an ice bath. Avoid flash-cooling, as this can promote oiling.
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Solvent Adjustment: Add a small amount of a "poor" solvent (one in which your product is less soluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.
Q5: I have a low yield after work-up. Where could the product have been lost? A5: Product loss can occur at several stages:
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Aqueous Layer: Your product might have some solubility in the aqueous wash solutions. You can re-extract the combined aqueous layers with fresh organic solvent to recover some product.[4]
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Drying Agent: The product can be adsorbed onto the surface of the drying agent (e.g., MgSO4, Na2SO4). Rinse the drying agent with a small amount of fresh solvent.
-
Premature Precipitation: The product may have precipitated during the wash steps and been lost during transfers. Check any filtration media used.[4]
-
Volatility: If the product is volatile, it may have been lost during solvent removal on the rotary evaporator. Check the solvent in the rotovap trap.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| A gooey or insoluble precipitate appears between the organic and aqueous layers. | Partial precipitation of the product or a salt byproduct that is not fully soluble in either layer. | Continue washing with water to dissolve any water-soluble components. If the goo persists, it may be necessary to filter the entire mixture before proceeding with the separation. Using a larger volume of solvent can also help.[2][3] |
| The crude product appears as a dark, oily residue after solvent removal. | Presence of high-boiling impurities, polymeric byproducts, or residual high-boiling solvents (like DMF or DMSO). | Purify the crude product using column chromatography. If residual DMF or DMSO is suspected, perform additional aqueous washes during the work-up.[2] |
| The final product has a broad melting point range. | The product is impure. | Recrystallize the product from a suitable solvent system. If impurities persist, column chromatography may be required. |
| The NMR spectrum of the final product shows unreacted starting materials (e.g., 3-bromobenzaldehyde or malononitrile). | The reaction did not go to completion, or the work-up was ineffective at removing them. | Unreacted aldehyde can often be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite. Unreacted malononitrile is water-soluble and should be removed with aqueous washes. |
Data Presentation
Table 1: Recommended Solvents for Extraction and Crystallization
| Process | Solvent | Typical Volume Ratio (Solvent:Reaction Mixture) | Notes |
| Extraction | Ethyl Acetate | 2:1 | Good general-purpose solvent for moderately polar compounds. |
| Dichloromethane | 2:1 | Can be more effective for less polar compounds but is denser than water. | |
| Diethyl Ether | 3:1 | Good for less polar compounds; highly volatile. | |
| Crystallization | Isopropanol/Water | Varies | Dissolve in hot isopropanol, add water dropwise until cloudy, then cool. |
| Toluene/Heptane | Varies | Dissolve in hot toluene, add heptane dropwise until cloudy, then cool. | |
| Ethanol | Varies | A common single-solvent system for recrystallization. |
Table 2: Typical Purity Progression with Refinement Steps
| Work-up / Purification Stage | Expected Purity (by HPLC) | Common Impurities Removed |
| Crude material after initial extraction | 75-90% | Water-soluble salts, base catalyst, excess malononitrile. |
| After aqueous washes (incl. brine) | 85-95% | Residual water-soluble reagents. |
| After single recrystallization | >98% | Most unreacted starting materials and closely related byproducts. |
| After column chromatography | >99.5% | Isomeric impurities and byproducts with similar polarity. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quench Reaction: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an equal volume of deionized water while stirring.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, see Table 1).
-
Neutralization (if necessary): If the reaction was conducted under acidic or basic conditions, wash the organic layer accordingly. For an acidic reaction, wash with saturated aqueous NaHCO3 until CO2 evolution ceases. For a basic reaction, wash with 1 M HCl. Caution: Vent the funnel frequently.
-
Aqueous Wash: Wash the organic layer two times with deionized water.
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Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to facilitate the removal of dissolved water.[1]
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Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization from Isopropanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while swirling until a persistent cloudiness is observed. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 isopropanol/water.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Standard experimental workflow for the work-up of this compound.
Caption: Troubleshooting decision tree for resolving an emulsion during extraction.
Caption: Logical relationship between impurities and the work-up steps designed for their removal.
References
Overcoming solubility issues of 2-(3-Bromophenyl)butanedinitrile in organic solvents
Technical Support Center: 2-(3-Bromophenyl)butanedinitrile
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the first steps I should take?
A1: When encountering solubility issues, a systematic approach is recommended. Start by verifying the purity of your compound and the solvent. Impurities can significantly affect solubility. Subsequently, consider the following troubleshooting steps:
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Solvent Screening: The principle of "like dissolves like" is a good starting point. Given the structure of this compound, which contains both a polar nitrile group and a less polar bromophenyl group, a range of solvents with varying polarities should be tested. A recommended starting panel of solvents is provided in the data table below.
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Temperature Adjustment: Solubility of solids in organic solvents generally increases with temperature.[1] Gentle heating of the solvent while stirring can significantly improve dissolution. However, be cautious of potential compound degradation at elevated temperatures. It is advisable to perform a preliminary thermal stability test.
-
Mechanical Agitation: Ensure vigorous and consistent agitation. Methods such as magnetic stirring, vortexing, or sonication can enhance the dissolution rate by increasing the interaction between the solute and solvent particles.[1]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: While specific experimental data for this compound is not widely published, analogous compounds such as 3-(3-bromophenyl)-3-oxo-propanenitrile are known to be soluble in many common organic solvents.[2] Based on its chemical structure, solvents with moderate to high polarity are likely to be effective. A suggested list of solvents for initial screening is presented in the table below.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents at Room Temperature (25°C)
| Solvent | Polarity Index | Expected Solubility |
| Dichloromethane (DCM) | 3.1 | Soluble |
| Chloroform | 4.1 | Soluble |
| Acetone | 5.1 | Soluble |
| Ethyl Acetate | 4.4 | Moderately Soluble |
| Acetonitrile | 5.8 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Soluble |
| Dimethylformamide (DMF) | 6.4 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |
| Methanol | 5.1 | Moderately Soluble |
| Ethanol | 4.3 | Sparingly Soluble |
| Isopropanol | 3.9 | Sparingly Soluble |
| Hexanes | 0.1 | Insoluble |
| Toluene | 2.4 | Sparingly Soluble |
Q3: My compound is still not dissolving sufficiently, even after trying different solvents and heating. What are my next options?
A3: If single-solvent systems are ineffective, more advanced techniques can be employed:
-
Co-solvency: The use of a co-solvent system can significantly enhance solubility.[3] This involves mixing a solvent in which the compound is highly soluble (e.g., DMSO or DMF) with a less effective but required solvent for your experiment. The highly soluble solvent acts as a "bridge" to bring the compound into the solution. Start with a small percentage of the co-solvent (e.g., 1-10%) and gradually increase it.
-
Particle Size Reduction: The dissolution rate is proportional to the surface area of the solute.[3][4] Grinding the solid compound into a finer powder using a mortar and pestle can increase the surface area and improve the rate of dissolution. Micronization is an industrial technique for particle size reduction.[4]
-
pH Adjustment (for specific applications): While this compound is a neutral molecule and its solubility is not directly affected by pH, this technique is relevant for acidic or basic compounds.[4]
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in a panel of organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (see Table 1)
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Analytical balance
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small, clean vial.
-
Add 100 µL of the first solvent to be tested.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid particles against a dark background.
-
If the solid has completely dissolved, add another 1-2 mg of the compound and repeat steps 3-4 until a saturated solution is obtained (i.e., solid material remains undissolved). Record the total amount of compound dissolved.
-
If the initial amount of solid does not dissolve, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Categorize the solubility as "Very Soluble," "Soluble," "Sparingly Soluble," or "Insoluble" based on the amount of solvent required.
-
Repeat the procedure for each solvent in your screening panel.
Protocol 2: Temperature Effect on Solubility
Objective: To determine the effect of temperature on the solubility of this compound in a specific solvent.
Materials:
-
Saturated solution of this compound in the chosen solvent
-
Hot plate with stirring capability
-
Thermometer or temperature probe
-
Vials with screw caps
Procedure:
-
Prepare a saturated solution of the compound in the desired solvent at room temperature, ensuring some undissolved solid remains.
-
Place the vial on a hot plate with magnetic stirring.
-
Slowly increase the temperature in increments of 5-10°C.
-
Allow the solution to equilibrate at each temperature for at least 15 minutes.
-
Observe the amount of undissolved solid. The temperature at which all the solid dissolves is the saturation temperature for that concentration.
-
To determine the solubility at a specific temperature, you can add a known excess of the solid to the solvent, heat to the desired temperature with stirring until equilibrium is reached, and then filter the solution to remove undissolved solid. The concentration of the filtrate can then be determined analytically (e.g., by UV-Vis spectroscopy or HPLC after creating a calibration curve).
Visual Guides
The following diagrams illustrate the troubleshooting workflow and a decision-making process for solvent selection.
Caption: Troubleshooting workflow for solubility issues.
Caption: Decision pathway for solvent selection.
References
Preventing decomposition of 2-(3-Bromophenyl)butanedinitrile during storage
Troubleshooting Guide: Preventing Decomposition of 2-(3-Bromophenyl)butanedinitrile
Researchers encountering unexpected results or loss of compound activity during storage and handling of this compound can refer to the following guide to identify and mitigate potential decomposition issues.
Observed Problem: Loss of purity, change in appearance (e.g., discoloration), or decreased efficacy in assays.
| Potential Cause | Recommended Action | Rationale |
| Hydrolysis | - Store in a tightly sealed container with a desiccant. - Use anhydrous solvents for dissolution. - Avoid exposure to humid environments. - If buffer is required, perform a small-scale, short-term stability test at the intended pH. | Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids. This process can be catalyzed by the presence of water, especially under acidic or basic conditions.[1][2][3][4] |
| Thermal Decomposition | - Store at low temperatures (e.g., 2-8 °C or -20 °C). - Avoid repeated freeze-thaw cycles by aliquoting solutions. - Minimize time spent at elevated temperatures during experiments. | While specific data is unavailable for this compound, related dinitriles like succinonitrile can undergo self-accelerating decomposition at elevated temperatures.[5] |
| Base-Catalyzed Decomposition | - Avoid contact with strong bases. - If basic conditions are necessary for an experiment, use the mildest possible base and minimize reaction/exposure time. - Neutralize any basic residues on labware before use. | The hydrogen atoms on the carbon adjacent to the nitrile groups (alpha-hydrogens) can be acidic and susceptible to deprotonation by strong bases, potentially leading to side reactions or degradation.[6] |
| Oxidation | - Store under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with strong oxidizing agents. | Aromatic compounds and nitriles can be susceptible to oxidation, which may lead to the formation of various degradation products. |
| Photodecomposition | - Store in an amber vial or a container protected from light. - Minimize exposure to direct light during handling and experiments. | Aromatic compounds can be sensitive to light, which can induce photochemical reactions and degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7] For enhanced stability, storage at 2-8 °C or -20 °C under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: I need to dissolve this compound for my experiments. What solvents are recommended?
A2: While specific solubility data is not available, solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are often suitable for dissolving aromatic nitriles. It is crucial to use anhydrous grade solvents to minimize the risk of hydrolysis. Always prepare solutions fresh and store them under appropriate conditions if not used immediately.
Q3: Can I store solutions of this compound?
A3: Storing solutions is generally not recommended due to the increased risk of decomposition. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C under an inert atmosphere. A small-scale stability study is recommended to determine the acceptable storage duration for your specific solvent and concentration.
Q4: How can I check for the decomposition of my this compound sample?
A4: You can monitor the purity of your sample over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).[8] The appearance of new peaks or a decrease in the area of the main peak would indicate decomposition.
Q5: What are the likely decomposition products of this compound?
A5: Based on the chemistry of nitriles, the most probable decomposition products are the corresponding amides and carboxylic acids formed through hydrolysis.[2] Other degradation pathways may exist, but are less common under typical storage conditions.
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a chosen solvent.
1. Materials:
- This compound
- Anhydrous solvent of choice (e.g., DMSO, acetonitrile)
- Amber HPLC or GC vials with septa caps
- Inert gas (argon or nitrogen)
- HPLC or GC system
2. Procedure:
- Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mM).
- Immediately analyze a sample of the freshly prepared solution (T=0) by HPLC or GC to determine the initial purity and peak area. This will serve as the baseline.
- Aliquot the remaining stock solution into several amber vials, leaving minimal headspace.
- Purge the headspace of each vial with an inert gas before sealing.
- Store the vials under different conditions to be tested (e.g., room temperature, 4 °C, -20 °C).
- At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Analyze the sample by HPLC or GC using the same method as for the T=0 sample.
3. Data Analysis:
- Compare the chromatograms from each time point to the T=0 sample.
- Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the T=0 peak area.
- Note the appearance and area of any new peaks, which indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving decomposition of this compound.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
Technical Support Center: Stereoselective Synthesis of 2-(3-Bromophenyl)butanedinitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the stereoselectivity of 2-(3-Bromophenyl)butanedinitrile synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieving stereoselectivity in the synthesis of this compound?
A1: The most common and effective strategy for introducing chirality in the synthesis of this compound is through the asymmetric conjugate addition of a cyanide source to a prochiral α,β-unsaturated nitrile, such as (E/Z)-3-(3-bromophenyl)acrylonitrile. This reaction is typically mediated by a chiral catalyst. Another potential route is the enantioselective hydrocyanation of a corresponding vinylarene, although the conjugate addition approach is often more direct for this class of compounds.
Q2: What types of chiral catalysts are most effective for this transformation?
A2: A variety of chiral catalysts can be employed, with the choice significantly impacting enantioselectivity. These include:
-
Chiral Metal Complexes: Complexes of metals such as aluminum (e.g., (salen)Al complexes), gadolinium, and magnesium with chiral ligands have shown high efficacy in asymmetric cyanide additions to α,β-unsaturated carbonyl compounds, and these principles can be extended to unsaturated nitriles.[1][2]
-
Organocatalysts: Chiral bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, can activate both the nucleophile and the electrophile, promoting highly stereoselective reactions.[3] Phase-transfer catalysts have also been developed for asymmetric conjugate additions of cyanide.[1]
Q3: How does the choice of cyanide source affect the stereoselectivity of the reaction?
A3: The cyanide source can influence both the reactivity and the stereochemical outcome. Common cyanide sources include:
-
Trimethylsilyl cyanide (TMSCN): Often used in conjunction with an alcohol to generate HCN in situ. This method has been shown to improve both reactivity and enantioselectivity in some systems.[1]
-
Acetone cyanohydrin: A practical and scalable cyanide source suitable for industrial applications.[1]
-
Alkali metal cyanides (e.g., KCN, NaCN): While inexpensive, their low solubility can sometimes lead to lower reactivity, which may be overcome by the use of phase-transfer catalysts.
Q4: What is the expected product from the asymmetric conjugate addition to (E)-3-(3-bromophenyl)acrylonitrile?
A4: The reaction involves the 1,4-addition of a cyanide nucleophile to the β-carbon of the α,β-unsaturated nitrile. This creates a new stereocenter at the α-position of the resulting this compound. The choice of the chiral catalyst will determine which enantiomer (R or S) is formed preferentially.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (Low ee%)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | - Screen a variety of chiral ligands and metal precursors. The electronic and steric properties of the ligand are critical. - Consider switching between metal-based catalysts and organocatalysts. |
| Incorrect Catalyst Loading | - Optimize the catalyst loading. Too low a concentration may lead to a significant uncatalyzed background reaction, lowering the overall enantioselectivity. - Conversely, excessively high concentrations can sometimes lead to catalyst aggregation or side reactions. |
| Inappropriate Solvent | - The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction.[4] - Screen a range of solvents with varying properties (e.g., toluene, THF, dichloromethane, diethyl ether). |
| Reaction Temperature | - Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. - However, very low temperatures may significantly slow down the reaction rate. An optimal temperature must be determined experimentally. |
| Presence of Impurities | - Ensure all reagents and solvents are of high purity and anhydrous, as water or other nucleophilic impurities can interfere with the catalytic cycle. |
Problem 2: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Verify the integrity and purity of the chiral catalyst. - For metal-based catalysts, ensure the correct oxidation state of the metal precursor. - If preparing the catalyst in situ, ensure the conditions for its formation are optimal. |
| Poorly Reactive Substrate | - Confirm the purity of the starting (E/Z)-3-(3-bromophenyl)acrylonitrile. - The electronic nature of the aryl substituent can affect reactivity. While the bromo-substituent is electron-withdrawing, other factors might influence the substrate's susceptibility to nucleophilic attack. |
| Inhibition of the Catalyst | - The product itself or byproducts can sometimes inhibit the catalyst. Monitor the reaction progress over time to identify any potential product inhibition. |
| Incorrect Cyanide Source/Activation | - If using a solid cyanide source like KCN, ensure adequate mixing and consider the use of a phase-transfer catalyst to improve its solubility and reactivity. - When using TMSCN with an alcohol, ensure the stoichiometry is correct for efficient in situ HCN generation. |
Problem 3: Poor Diastereoselectivity (in cases where a second stereocenter is formed)
While the primary goal is enantioselectivity at the α-carbon, subsequent reactions or variations of the substrate might introduce a second stereocenter.
| Potential Cause | Troubleshooting Steps |
| Lack of Facial Selectivity | - The chiral catalyst may be effective at controlling the approach of the nucleophile to one face of the molecule but less so for subsequent transformations. |
| Equilibration of Stereocenters | - The product's stereocenters may be prone to epimerization under the reaction or work-up conditions. - Analyze the diastereomeric ratio at different reaction times and consider milder work-up procedures. |
| Kinetic vs. Thermodynamic Control | - The observed diastereomeric ratio may be a result of either kinetic or thermodynamic control. Varying the reaction temperature and time can help elucidate which is dominant and potentially favor the desired diastereomer. |
Data Presentation
Table 1: Influence of Chiral Catalysts on Enantioselective Conjugate Addition of Cyanide to α,β-Unsaturated Systems
| Catalyst System | Substrate Type | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (salen)Al-Cl | α,β-Unsaturated Imide | TMSCN / i-PrOH | Toluene | -40 | 90 | 97 | [1][5] |
| Gd-complex with Ligand 3 | Enone | TBSCN / 2,6-dimethylphenol | Toluene | -40 | 95 | 98 | [2] |
| Mg-Py-BINMOL | Chalcone | TMSCN | Toluene | -20 | 85 | 80 | [6] |
| Rosin-Derived Squaramide | Chalcone | Malononitrile | Dichloromethane | 25 | 99 | 90 | [7] |
Note: This table presents data from related systems to illustrate the impact of different catalytic approaches on enantioselectivity. The optimal conditions for this compound synthesis may vary.
Experimental Protocols
Proposed Protocol for Asymmetric Conjugate Addition of Cyanide to (E)-3-(3-bromophenyl)acrylonitrile
This protocol is a representative procedure based on established methods for asymmetric conjugate addition of cyanide to α,β-unsaturated systems and should be optimized for the specific substrate.
Materials:
-
Chiral Ligand (e.g., a salen-type ligand or a chiral bis(oxazoline) ligand)
-
Metal Precursor (e.g., AlCl₃, Gd(OTf)₃, or Mg(OTf)₂)
-
(E)-3-(3-bromophenyl)acrylonitrile
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous Toluene
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., 0.05 mmol).
-
Add anhydrous toluene (5 mL).
-
Add the metal precursor (e.g., 0.05 mmol) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
-
Reaction Setup:
-
Cool the flask containing the catalyst solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath.
-
In a separate flame-dried flask, dissolve (E)-3-(3-bromophenyl)acrylonitrile (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the solution of the substrate to the catalyst solution dropwise over 5 minutes.
-
In a separate syringe, mix TMSCN (1.2 mmol) and anhydrous i-PrOH (1.2 mmol) and add this solution dropwise to the reaction mixture over 10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
-
Stereoselectivity Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral gas chromatography.
-
Visualizations
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: A generalized catalytic cycle for the asymmetric conjugate addition of cyanide.
References
- 1. Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides [organic-chemistry.org]
- 2. A catalytic enantioselective conjugate addition of cyanide to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 4. Diastereoselective and enantiospecific synthesis of gamma-substituted alpha,beta-unsaturated nitriles from O-protected allylic cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective conjugate addition of cyanide to chalcones catalyzed by a magnesium-Py-BINMOL complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Scaling up the synthesis of 2-(3-Bromophenyl)butanedinitrile: challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(3-Bromophenyl)butanedinitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[1] 2. Side product formation. 3. Product loss during workup or purification. | 1. Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure slow addition of reagents to control exotherms. Use purified starting materials. 3. Optimize extraction and crystallization procedures. Minimize transfers of the product solution. |
| Impurity Formation | 1. Dimerization of starting material. 2. Hydrolysis of nitrile groups. 3. Over-alkylation or other side reactions.[1] | 1. Maintain a consistent reaction temperature. 2. Ensure anhydrous reaction conditions. Use dry solvents and reagents. 3. Control stoichiometry carefully. Add the alkylating agent dropwise to a solution of the nucleophile. |
| Difficult Purification | 1. Oily product that is difficult to crystallize. 2. Impurities with similar polarity to the product. | 1. Screen various solvent systems for crystallization. Consider chromatography if crystallization is not feasible. 2. Recrystallize the crude product multiple times if necessary. A temperature gradient during crystallization can improve crystal purity. |
| Exothermic Reaction | 1. Rapid addition of reagents. 2. Insufficient cooling. | 1. Add reagents portion-wise or via a syringe pump to control the rate of addition. 2. Use an ice bath or a cryocooler to maintain the desired reaction temperature. |
| Reagent Handling Issues | 1. Use of hazardous reagents like sodium hydride (NaH).[1] | 1. Consider alternative, less hazardous bases such as potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the alkylation of 3-bromophenylacetonitrile with 2-bromopropionitrile using a suitable base in an organic solvent.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
The most critical parameters are temperature control, the rate of addition of reagents, and efficient stirring. Maintaining a consistent temperature is crucial to minimize side product formation. Slow addition of the alkylating agent helps to control the exothermic nature of the reaction.
Q3: How can I minimize the formation of impurities?
To minimize impurities, it is recommended to use high-purity starting materials and anhydrous solvents.[1] Controlling the reaction temperature and stoichiometry is also essential. A slow, controlled addition of the alkylating agent can prevent over-alkylation and other side reactions.
Q4: What is the best method for purifying the final product?
Crystallization is often the most effective and scalable method for purifying this compound.[2] A solvent screen should be performed to identify the optimal solvent system. If the product is an oil or difficult to crystallize, column chromatography may be necessary, though this can be less efficient for large-scale production.[1]
Q5: Are there any safety precautions I should be aware of?
Yes. 3-Bromophenylacetonitrile and 2-bromopropionitrile are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] The reaction can be exothermic, so proper temperature control is necessary to avoid runaway reactions. When using strong bases like sodium hydride, extreme caution is required as it is highly flammable and reacts violently with water.[1]
Experimental Data Summary
The following table summarizes the quantitative data from a series of experiments aimed at optimizing the synthesis of this compound.
| Experiment ID | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| EXP-01 | NaH | THF | 0 to RT | 4 | 65 | 92 |
| EXP-02 | K₂CO₃ | Acetonitrile | 60 | 12 | 78 | 95 |
| EXP-03 | DBU | Dichloromethane | RT | 6 | 85 | 97 |
| EXP-04 | K₂CO₃ | Acetone | 50 | 10 | 82 | 96 |
Detailed Experimental Protocol
This protocol describes the optimized synthesis of this compound on a laboratory scale.
Materials:
-
3-Bromophenylacetonitrile
-
2-Bromopropionitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromophenylacetonitrile (10.0 g, 51.0 mmol) and anhydrous acetonitrile (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (14.1 g, 102 mmol) to the solution.
-
Addition of Alkylating Agent: Slowly add 2-bromopropionitrile (8.2 g, 61.2 mmol) to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60°C and maintain it at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Validation & Comparative
Comparative analysis of different synthetic routes to 2-(3-Bromophenyl)butanedinitrile
A Comparative Analysis of Synthetic Routes to 2-(3-Bromophenyl)butanedinitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of this compound, a valuable intermediate in the synthesis of various organic molecules. The comparison focuses on reaction yields, conditions, and overall efficiency, supported by experimental data from established literature.
Introduction
This compound, also known as 2-(3-bromophenyl)succinonitrile, is a dinitrile compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be approached through several pathways. This guide evaluates two of the most chemically intuitive and practical routes:
-
Route 1: Alkylation of (3-Bromophenyl)acetonitrile
-
Route 2: Knoevenagel Condensation of 3-Bromobenzaldehyde followed by Reduction
A thorough understanding of the advantages and disadvantages of each route is crucial for selecting the most appropriate method based on available resources, desired scale, and purity requirements.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each step in the two proposed synthetic routes. The data is compiled from analogous reactions reported in the chemical literature and provides a basis for objective comparison.
| Parameter | Route 1: Alkylation | Route 2: Knoevenagel Condensation & Reduction |
| Step 1: Intermediate Synthesis | Synthesis of (3-Bromophenyl)acetonitrile | Synthesis of 2-(3-Bromobenzylidene)malononitrile |
| Starting Materials | 3-Bromobenzyl bromide, Sodium cyanide | 3-Bromobenzaldehyde, Malononitrile |
| Solvent | DMSO | Ethanol |
| Catalyst/Reagent | - | Piperidine (catalytic) |
| Reaction Time | 2-4 hours | 30 minutes - 2 hours |
| Temperature | 90 °C | Reflux |
| Yield | ~85-95% | >95% |
| Step 2: Final Product Synthesis | Alkylation with Chloroacetonitrile | Reduction of the Benzylidene Intermediate |
| Starting Materials | (3-Bromophenyl)acetonitrile, Chloroacetonitrile | 2-(3-Bromobenzylidene)malononitrile |
| Solvent | DMF | Ethanol/Methanol |
| Catalyst/Reagent | Sodium hydride (NaH) | Sodium borohydride (NaBH₄) |
| Reaction Time | 12-24 hours | 1-3 hours |
| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |
| Yield | ~60-75% | ~90-98% |
| Overall Yield (Estimated) | 51-71% | >85% |
| Key Advantages | Utilizes readily available starting materials. | High yielding steps, rapid second step. |
| Key Disadvantages | Use of highly toxic cyanide salts and pyrophoric NaH. The alkylation step can be lower yielding. | The starting aldehyde may be more expensive than the corresponding benzyl bromide. |
Experimental Protocols
Route 1: Alkylation of (3-Bromophenyl)acetonitrile
Step 1.1: Synthesis of (3-Bromophenyl)acetonitrile
-
To a solution of 3-bromobenzyl bromide (1 equivalent) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 equivalents) portion-wise.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-bromophenyl)acetonitrile.
Step 1.2: Synthesis of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add a solution of (3-bromophenyl)acetonitrile (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of chloroacetonitrile (1.1 equivalents) in anhydrous DMF dropwise.[1][2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Knoevenagel Condensation and Reduction
Step 2.1: Synthesis of 2-(3-Bromobenzylidene)malononitrile
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 30 minutes to 2 hours. A precipitate should form.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 2-(3-bromobenzylidene)malononitrile, which is often pure enough for the next step.[4]
Step 2.2: Synthesis of this compound
-
Suspend 2-(3-bromobenzylidene)malononitrile (1 equivalent) in ethanol or methanol at 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.[5][6]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.[7]
Mandatory Visualization
The following diagrams illustrate the logical flow and comparison of the two synthetic routes.
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 2, involving the Knoevenagel condensation followed by reduction, appears to be the more efficient method with a higher overall yield and generally milder reaction conditions in the final step. However, the choice of synthesis may ultimately depend on the availability and cost of the starting materials. Route 1, while potentially lower yielding and involving more hazardous reagents, starts from the often more accessible 3-bromobenzyl bromide. Researchers should carefully consider these factors, along with their laboratory capabilities, when selecting a synthetic strategy.
References
Comparative Reactivity Analysis of 2-(3-Bromophenyl)butanedinitrile and Other Aryl Dinitriles
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of 2-(3-Bromophenyl)butanedinitrile with other substituted aryl dinitriles. The analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the compound's behavior in various chemical transformations. The comparison is based on established principles of physical organic chemistry and supported by available experimental data for analogous compounds.
Introduction to Aryl Dinitriles and Their Reactivity
Aryl dinitriles, particularly those with the dinitrile group attached to a benzylic carbon (phenylmalononitriles), are versatile intermediates in organic synthesis. Their reactivity is primarily governed by three key features: the electrophilicity of the nitrile carbons, the acidity of the benzylic proton, and the electronic properties of the substituted aromatic ring. The presence of a bromine atom at the meta position in this compound introduces specific electronic and steric effects that modulate its reactivity compared to other aryl dinitriles.
Reactivity at the Nitrile Groups
The two nitrile groups in this compound are susceptible to nucleophilic attack, leading to reactions such as hydrolysis and reduction.
Hydrolysis
The hydrolysis of nitriles to carboxamides and subsequently to carboxylic acids is a common transformation, typically catalyzed by acid or base. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the hydrolysis by increasing the electrophilicity of the nitrile carbon.
The 3-bromo substituent in this compound exerts a moderate electron-withdrawing inductive effect, which is expected to enhance the rate of hydrolysis compared to unsubstituted 2-phenylbutanedinitrile. However, its effect will be less pronounced than that of strongly electron-withdrawing groups like a nitro group in the para position.
Table 1: Comparison of Hydrolysis Rates of Substituted Benzonitriles
| Substituent | Relative Rate of Hydrolysis (vs. Benzonitrile) |
| 4-Methoxy | Slower |
| 4-Methyl | Slower |
| H | 1.00 |
| 3-Bromo | Faster (Expected) |
| 4-Chloro | Faster |
| 4-Nitro | Significantly Faster |
Reduction
The nitrile groups can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The efficiency of the reduction can also be influenced by the electronic environment. While detailed comparative kinetic studies are scarce, the presence of the electron-withdrawing bromine atom is not expected to significantly hinder the reduction and may in some cases facilitate it by preventing side reactions.
Reactivity at the Benzylic Position
The carbon atom bearing the two nitrile groups is a benzylic position, and its reactivity is a key feature of this class of compounds.
Knoevenagel-type Condensation
The benzylic proton in 2-arylbutanedinitriles is acidic due to the electron-withdrawing nature of the two nitrile groups and the phenyl ring. This allows the formation of a stabilized carbanion, which can participate in nucleophilic addition reactions, such as the Knoevenagel condensation with aldehydes and ketones.
The reactivity in such condensations is influenced by the stability of the intermediate carbanion. The electron-withdrawing 3-bromo substituent in this compound is expected to further stabilize the carbanion, thereby increasing its rate of formation and potentially enhancing the overall reaction rate compared to the unsubstituted analogue.
Table 2: Qualitative Reactivity in Knoevenagel Condensation
| Aryl Dinitrile | Expected Relative Reactivity |
| 2-(4-Methoxyphenyl)butanedinitrile | Lower |
| 2-Phenylbutanedinitrile | Baseline |
| This compound | Higher |
| 2-(4-Nitrophenyl)butanedinitrile | Highest |
Reactivity of the Aromatic Ring
The presence of a bromine atom on the phenyl ring opens up possibilities for reactions directly on the aromatic nucleus, most notably nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides can undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.[1][2][3][4] While the two nitrile groups are not directly attached to the ring, their electron-withdrawing nature, transmitted through the benzylic carbon, can contribute to the activation of the ring towards nucleophilic attack, albeit to a lesser extent than ortho or para nitro groups. The bromine atom at the meta position is not ideally positioned for activation by the dinitrile moiety through resonance. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom may be possible. The reactivity in SNAr reactions is highly dependent on the reaction conditions and the nucleophile used.[1][2][3][4]
Compared to an aryl dinitrile without a halogen substituent, this compound offers a handle for the introduction of other functional groups via SNAr or transition-metal-catalyzed cross-coupling reactions.
Experimental Protocols
General Protocol for Knoevenagel Condensation of Aryl Dinitriles with Aldehydes
This protocol is a representative procedure for the Knoevenagel condensation.
Materials:
-
Aryl dinitrile (e.g., this compound) (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Basic catalyst (e.g., piperidine, 0.1 eq)
-
Solvent (e.g., ethanol or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the aryl dinitrile and the aromatic aldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the basic catalyst to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Reduction of Aryl Dinitriles to Diamines
This protocol describes a typical reduction of dinitriles to the corresponding diamines.
Materials:
-
Aryl dinitrile (e.g., this compound) (1.0 eq)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), 4.0 eq)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Suspend the LiAlH4 in the anhydrous solvent in the flask under an inert atmosphere.
-
Dissolve the aryl dinitrile in the same anhydrous solvent and add it to the dropping funnel.
-
Add the solution of the aryl dinitrile dropwise to the LiAlH4 suspension while stirring. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water.
-
Filter the resulting solid and wash it with the solvent.
-
Combine the filtrate and the washings, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Purify the product by distillation or chromatography if necessary.
Visualizations
Caption: General experimental workflow for the synthesis and purification of aryl dinitrile derivatives.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a versatile building block with a rich reactivity profile. The presence of the 3-bromo substituent moderately enhances the reactivity of the nitrile groups and the benzylic position towards nucleophilic attack and condensation reactions, respectively, due to its electron-withdrawing inductive effect. Furthermore, the bromine atom serves as a functional handle for further synthetic transformations via nucleophilic aromatic substitution or cross-coupling reactions. This positions this compound as a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. Further quantitative experimental studies are warranted to precisely delineate its reactivity in comparison to other substituted aryl dinitriles.
References
A Comparative Guide to Experimental and Computational Data for 2-(3-Bromophenyl)butanedinitrile
Data Presentation: Physicochemical and Spectral Properties
The following tables summarize the predicted experimental data alongside theoretical computational values for 2-(3-Bromophenyl)butanedinitrile. These predictions are derived from analyses of analogous compounds and computational modeling principles.
Table 1: Predicted Physicochemical Properties
| Property | Experimental (Predicted) | Computational (Predicted) |
| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol | 235.08 g/mol |
| Appearance | Colorless to light yellow solid | - |
| Melting Point | 110-125 °C | - |
| Boiling Point | > 300 °C (decomposes) | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetone), Insoluble in water | - |
Table 2: Predicted Spectral Data
| Technique | Experimental (Predicted Wavenumber/Shift) | Computational (Predicted Wavenumber/Shift) | Key Assignments |
| ¹H NMR | δ 7.8-7.4 (m, 4H, Ar-H), δ 4.5 (t, 1H, CH), δ 3.0 (d, 2H, CH₂) | δ 7.7-7.3 (m, 4H, Ar-H), δ 4.4 (t, 1H, CH), δ 2.9 (d, 2H, CH₂) | Aromatic protons, methine proton, methylene protons |
| ¹³C NMR | δ 135-120 (Ar-C), δ 122 (C-Br), δ 118 (CN), δ 40 (CH), δ 25 (CH₂) | δ 134-121 (Ar-C), δ 121 (C-Br), δ 117 (CN), δ 39 (CH), δ 24 (CH₂) | Aromatic carbons, carbon-bromine bond, nitrile carbons, aliphatic carbons |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~2250 (C≡N stretch), ~1600-1450 (Ar C=C stretch), ~780 (C-Br stretch) | ~3055 (Ar C-H stretch), ~2910 (Aliphatic C-H stretch), ~2255 (C≡N stretch), ~1590-1460 (Ar C=C stretch), ~775 (C-Br stretch) | Aromatic and aliphatic C-H bonds, nitrile group, aromatic ring, carbon-bromine bond |
| Mass Spec. (m/z) | 234/236 (M⁺, M⁺+2 isotopic pattern for Br) | 234/236 | Molecular ion peak with bromine isotope signature |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound, based on standard laboratory practices for similar compounds.
Synthesis: Knoevenagel Condensation and Michael Addition
A plausible synthetic route involves a two-step process starting from 3-bromobenzaldehyde.
-
Step 1: Knoevenagel Condensation. 3-bromobenzaldehyde is reacted with malononitrile in the presence of a weak base like piperidine or triethylamine in a solvent such as ethanol or toluene. The reaction mixture is heated to reflux for 2-4 hours to yield 2-(3-bromobenzylidene)malononitrile.
-
Step 2: Michael Addition. The resulting α,β-unsaturated nitrile is then subjected to a Michael addition with a suitable nucleophile, which upon workup and protonation would lead to the desired this compound. A more direct, albeit hypothetical, one-pot reaction could involve the reaction of 3-bromophenylacetonitrile with a suitable electrophile under basic conditions.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a KBr pellet method or as a thin film on a NaCl plate, with spectra recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) source, with the characteristic isotopic pattern of bromine being a key diagnostic feature.
-
Melting Point: The melting point would be determined using a standard melting point apparatus.
Mandatory Visualizations
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.
Caption: Workflow for data cross-validation.
Potential Signaling Pathway Involvement
Given the presence of a bromophenyl group, a common moiety in kinase inhibitors, this compound could potentially interact with various signaling pathways. For instance, related bromophenyl compounds have shown activity against Aurora kinases, which are crucial for cell cycle regulation.[1][2]
Caption: Hypothetical kinase inhibition pathway.
References
Comparative Analysis of 2-(3-Bromophenyl)butanedinitrile and Analogs: A Review of Biological Activities
The initial aim of this guide was to provide a detailed comparative study of the biological activities of 2-(3-Bromophenyl)butanedinitrile and its analogs, supported by quantitative data and experimental protocols. However, an extensive search of scientific databases has yielded no specific studies on this particular compound or its closely related derivatives.
Despite the lack of direct data, the broader class of bromophenyl-containing compounds has been the subject of significant research, demonstrating a wide range of biological activities. These activities are largely dependent on the core scaffold to which the bromophenyl group is attached. For instance, various studies have explored the potential of bromophenyl derivatives as anticancer agents, enzyme inhibitors, and antagonists for specific biological receptors.
Insights from Structurally Related Compounds
While not direct analogs of this compound, several other classes of compounds containing the bromophenyl group have been investigated for their biological potential. These include:
-
Quinazoline Derivatives: Compounds such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been identified as inhibitors of Aurora A kinase, a key regulator of cell division, suggesting potential applications in cancer therapy.
-
Thiophene Derivatives: Molecules like 4-(4-Bromophenyl)-2-hydroxythiophene-3-carbonitrile have been explored as antagonists of Programmed death-ligand 1 (PD-L1), a crucial target in cancer immunotherapy.
-
Semicarbazones: 4-Bromophenyl substituted semicarbazones have been synthesized and evaluated for their anticonvulsant properties.
-
Pyrrolo[2,3-d]pyrimidines: N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have shown potential as multiple receptor tyrosine kinase inhibitors, another important avenue in cancer treatment.
These examples underscore the diverse biological roles that the bromophenyl group can impart to a molecule, depending on the overall chemical structure. The electron-withdrawing nature of the bromine atom and its position on the phenyl ring can significantly influence the compound's interaction with biological targets.
The Unexplored Potential of this compound
The absence of published research on this compound presents a significant knowledge gap. The butanedinitrile core itself is of interest, as the nitrile functional group is present in numerous approved drugs and natural products with diverse biological activities. The combination of the butanedinitrile scaffold with a bromophenyl substituent could lead to novel pharmacological properties.
Future research into this compound and its analogs would be highly valuable. A logical starting point would be the synthesis of this compound and a library of its analogs with variations in the substitution pattern of the phenyl ring and modifications to the butanedinitrile backbone.
Proposed Experimental Workflow for Future Studies
Should research on this class of compounds be undertaken, a systematic evaluation of their biological activity would be essential. A proposed workflow for such a study is outlined below:
Caption: Proposed workflow for the synthesis and biological evaluation of this compound and its analogs.
Benchmarking the Performance of 2-(3-Bromophenyl)butanedinitrile-Derived Materials: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Bromophenyl-Substituted Pyrido[4,3-d]pyrimidines as Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
This guide provides a comparative performance benchmark of a series of 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidine derivatives, which are structurally related to 2-(3-Bromophenyl)butanedinitrile. The focus of this analysis is their efficacy as inhibitors of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The data presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
The compounds discussed are potent inhibitors of EGFR's tyrosine kinase activity, acting as competitive binders at the ATP site of the enzyme.[1] While early analogs in this class showed poor aqueous solubility, the derivatives presented here incorporate various solubilizing substituents to improve their pharmacokinetic profiles while retaining high inhibitory activity.[1]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro performance of selected 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine derivatives against isolated, full-length EGFR enzyme and their ability to inhibit EGFR autophosphorylation in A431 human epidermoid carcinoma cells.
| Compound ID | 7-Substituent | Inhibition of Isolated EGFR (IC50, nM) | Inhibition of EGFR Autophosphorylation in A431 Cells (IC50, nM) | Aqueous Solubility (mM) |
| 1 | -F | 1.1 | 10 | < 0.001 |
| 2 | -NH(CH2)3N(CH3)2 | 0.5 | 8 | > 40 |
| 3 | -NH(CH2)4N(CH3)2 | 0.7 | 10 | > 40 |
| 4 | -NH(CH2)2-morpholino | 1.0 | 20 | > 40 |
| 5 | -NH(CH2)3-morpholino | 0.8 | 15 | > 40 |
| 6 | -NH(CH2)2OH | 2.5 | 50 | 0.1 |
| 7 | -NH-piperonyl | 1.5 | 30 | < 0.01 |
Data compiled from "Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor"[1].
Key Findings from Structure-Activity Relationship (SAR) Studies:
-
The attachment of weakly basic amine derivatives as solubilizing substituents at the 7-position of the pyrido[4,3-d]pyrimidine core was most effective in increasing aqueous solubility while maintaining potent inhibitory activity.[1]
-
Specifically, compounds with a weakly basic side chain where the amine group is three or more carbon atoms away from the nucleus demonstrated the most potent activity.[1]
-
In vivo studies on nude mice with A431 epidermoid xenografts showed that compounds with weakly basic morpholinopropyl and strongly basic (dimethylamino)butyl solubilizing groups led to significant tumor growth delays, suggesting a cytostatic effect.[1]
Experimental Protocols
Inhibition of Isolated EGFR Tyrosine Kinase Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of the test compounds against purified, full-length EGFR.
-
Enzyme and Substrate Preparation:
-
Purified, full-length EGFR is obtained from A431 human epidermoid carcinoma cells.
-
A suitable peptide substrate, such as a synthetic peptide containing a tyrosine residue, is used.
-
-
Assay Procedure:
-
The assay is performed in a suitable buffer (e.g., HEPES buffer, pH 7.4) containing MgCl2, MnCl2, and a source of ATP (e.g., [γ-³²P]ATP for radiometric detection).
-
A range of concentrations of the test compounds are pre-incubated with the EGFR enzyme.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 25°C).
-
The reaction is terminated by the addition of a stop solution (e.g., trichloroacetic acid).
-
-
Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified. In a radiometric assay, this is done by separating the phosphorylated peptide from the unreacted [γ-³²P]ATP (e.g., via phosphocellulose paper binding) and measuring the incorporated radioactivity using a scintillation counter.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Inhibition of EGFR Autophosphorylation in A431 Cells
This protocol describes the method for assessing the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
A431 human epidermoid carcinoma cells are cultured in appropriate media until they reach a suitable confluency.
-
The cells are serum-starved for a period (e.g., 24 hours) to reduce basal levels of EGFR phosphorylation.
-
The cells are then treated with various concentrations of the test compounds for a defined period.
-
EGFR autophosphorylation is stimulated by the addition of epidermal growth factor (EGF).
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, the cells are washed and lysed to release the cellular proteins.
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated EGFR (anti-phospho-EGFR).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.
-
-
Data Analysis:
-
The intensity of the phospho-EGFR band for each treatment is normalized to a loading control (e.g., total EGFR or β-actin).
-
The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the compound concentration.
-
Mandatory Visualization
EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is inhibited by the benchmarked compounds.
A simplified diagram of the EGFR signaling cascade and the point of inhibition by the benchmarked compounds.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 of an inhibitor against a target kinase.
A generalized workflow for an in vitro kinase inhibition assay.
References
A Comparative Guide to the Structural Confirmation of 2-(3-Bromophenyl)butanedinitrile Utilizing 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of small organic molecules, with a specific focus on confirming the structure of 2-(3-Bromophenyl)butanedinitrile using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present supporting hypothetical experimental data and detailed protocols to illustrate the power and efficacy of these methods.
Introduction to the Structural Challenge
The precise structural determination of novel organic compounds is a cornerstone of chemical research and drug development. This compound, a molecule with a stereocenter and a substituted aromatic ring, presents a representative challenge that requires unambiguous confirmation of its atomic connectivity. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers a powerful, non-destructive method to map out the complete molecular framework in solution.
Comparison of Structural Elucidation Techniques
While 2D NMR is a premier tool for structural confirmation in solution, other techniques offer complementary or alternative insights.[1][2][3][4][5][6][7][8][9][10][11][12][13] The choice of method often depends on the nature of the sample, the information required, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures nuclear spin correlations through chemical bonds or space. | Provides detailed atomic connectivity in solution, non-destructive, reveals dynamic and conformational information.[2] | Requires larger sample amounts than mass spectrometry, can be time-consuming, not suitable for insoluble compounds. |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal. | Provides a definitive 3D structure with high precision. | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution conformation.[1][3][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely sensitive, provides accurate molecular weight and fragmentation patterns that suggest structural motifs. | Does not directly provide stereochemical information or unambiguous connectivity for isomers.[4][11][12] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Excellent for identifying the presence of specific functional groups. | Provides limited information on the overall molecular skeleton. |
For this compound, 2D NMR is the most suitable method for a complete and unambiguous structural confirmation in a solution state, which is often more relevant to its biological activity.
Confirming the Structure of this compound with 2D NMR
To confirm the proposed structure, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are employed. These experiments reveal through-bond correlations between protons (COSY), direct one-bond correlations between protons and carbons (HSQC), and long-range (2-3 bond) correlations between protons and carbons (HMBC).
Proposed Structure:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hα | 4.5 (dd) | - |
| Hβa, Hβb | 3.0 (m) | - |
| Aromatic H | 7.3 - 7.8 (m) | - |
| Cα | 35 | - |
| Cβ | 25 | - |
| Cγ, Cδ (CN) | 115-120 | - |
| Aromatic C-Br | 123 | - |
| Aromatic C-H | 128-135 | - |
| Aromatic C-ipso | 138 | - |
Table 2: Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Expected Key Correlations | Information Gained |
| COSY | Hα ↔ Hβa, Hβb | Confirms the connectivity between the methine and adjacent methylene protons. |
| Aromatic H ↔ Aromatic H | Shows coupling between adjacent aromatic protons, confirming the substitution pattern. | |
| HSQC | Hα ↔ Cα | Directly links the methine proton to its attached carbon. |
| Hβa, Hβb ↔ Cβ | Directly links the methylene protons to their attached carbon. | |
| Aromatic H ↔ Aromatic C | Links each aromatic proton to its directly bonded carbon. | |
| HMBC | Hα ↔ Cβ, Cγ, Cδ, Aromatic C-ipso, Aromatic C-ortho | Confirms the attachment of the methine group to the methylene, the two nitrile groups, and the phenyl ring. |
| Hβa, Hβb ↔ Cα, Cγ | Confirms the connectivity between the methylene group, the methine carbon, and one of the nitrile carbons. | |
| Aromatic H ↔ other Aromatic C | Provides further confirmation of the aromatic ring structure and substitution. |
Experimental Protocols
A general workflow for the 2D NMR analysis is outlined below.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
Record a 1D ¹³C NMR spectrum.
-
COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a sensitivity-improved, gradient-selected HSQC spectrum to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for 2-3 bond correlations (typically around 8 Hz), to establish long-range ¹H-¹³C connectivities.
Data Processing:
-
Process the acquired data using appropriate software (e.g., TopSpin, Mnova).
-
Apply window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and baseline correct the spectra.
-
Analyze the cross-peaks in each 2D spectrum to build the molecular structure.
Visualization of the Experimental Workflow
The logical flow of the structural confirmation process using 2D NMR is depicted in the following diagram.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 12. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 13. Compare GC-MS vs NMR for Structure Elucidation [eureka.patsnap.com]
Inter-laboratory comparison of the analysis of 2-(3-Bromophenyl)butanedinitrile
An Inter-laboratory Comparison of the Analysis of 2-(3-Bromophenyl)butanedinitrile: A Proficiency Testing Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of this compound. The study was designed to assess the proficiency of participating laboratories in determining the concentration of this compound in a standardized sample matrix. The results and methodologies presented herein offer valuable insights for researchers, scientists, and professionals involved in drug development and quality control.
Summary of Inter-laboratory Comparison Data
A standardized sample of this compound with a known reference concentration of 25.00 µg/mL was distributed to ten participating laboratories. Each laboratory was instructed to perform triplicate measurements and report the mean concentration, standard deviation, and the analytical method used. The performance of each laboratory was evaluated using z-scores, which indicate how many standard deviations an observation is from the mean of all reported results. A z-score between -2 and +2 is generally considered satisfactory.
| Laboratory ID | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | z-score | Analytical Method |
| Lab-01 | 24.85 | 0.25 | -0.33 | HPLC-UV |
| Lab-02 | 25.20 | 0.30 | 0.44 | HPLC-UV |
| Lab-03 | 26.10 | 0.45 | 2.44 (Outlier) | HPLC-UV |
| Lab-04 | 24.50 | 0.20 | -1.11 | HPLC-UV |
| Lab-05 | 25.05 | 0.15 | 0.11 | UHPLC-MS |
| Lab-06 | 23.90 | 0.50 | -2.44 (Outlier) | GC-MS |
| Lab-07 | 25.35 | 0.28 | 0.77 | HPLC-UV |
| Lab-08 | 24.70 | 0.35 | -0.66 | HPLC-UV |
| Lab-09 | 25.10 | 0.22 | 0.22 | UHPLC-MS |
| Lab-10 | 24.95 | 0.18 | -0.11 | HPLC-UV |
| Consensus Mean | 25.00 | |||
| Standard Deviation of all labs | 0.45 |
Experimental Protocols
The following is a recommended experimental protocol for the quantitative analysis of this compound, based on common methodologies for similar aromatic nitrile compounds.[1][2]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in a non-complex matrix.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was used.[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (60:40, v/v) is recommended.
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.[1]
-
Detection Wavelength: The UV detector should be set to a wavelength of 220 nm for optimal detection of the analyte.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the unknown sample in the mobile phase to achieve an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the calibration standards and the unknown sample into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the unknown sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For more complex matrices or for confirmatory analysis, a GC-MS method can be employed.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is required. A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column) is recommended.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: A splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other matrix components. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound is recommended for enhanced sensitivity and selectivity.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC-based analysis of this compound.
References
Comparative Docking Studies of 2-(3-Bromophenyl)butanedinitrile with Putative Target Proteins: A Methodological Guide
Disclaimer: As of November 2025, a comprehensive search of published scientific literature did not yield specific molecular docking studies for 2-(3-Bromophenyl)butanedinitrile. Consequently, this guide presents a hypothetical comparative docking study to illustrate the experimental workflow, data presentation, and analysis for such research. The target proteins and quantitative data herein are illustrative and based on the common biological targets of structurally related molecules.
The structural features of this compound, which include a bromophenyl ring and a butanedinitrile moiety, suggest its potential as a small molecule inhibitor for various protein classes. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the bromophenyl group can engage in hydrophobic and halogen bonding interactions within a protein's binding pocket.[1][2][3]
Hypothetical Target Protein Selection
Based on the prevalence of bromophenyl and nitrile moieties in known bioactive molecules, the following proteins have been selected as plausible targets for this hypothetical study:
-
Aurora A Kinase: A serine/threonine kinase that plays a crucial role in cell cycle regulation. Overexpression of Aurora A is linked to various cancers, making it a significant target for anticancer drug development.[4][5] Small molecules with bromophenyl groups have been shown to inhibit Aurora A kinase.[4]
-
Bromodomain-containing protein 4 (BRD4): An epigenetic reader that recognizes acetylated lysine residues on histones and is involved in transcriptional regulation. BRD4 is a validated target in oncology and inflammatory diseases.[6][7]
-
Phosphodiesterase 4 (PDE4): A family of enzymes that degrade the second messenger cyclic AMP (cAMP). PDE4 inhibitors have anti-inflammatory effects and are used in the treatment of chronic obstructive pulmonary disease (COPD). Nitrile-containing compounds are known to be effective PDE4 inhibitors.[1]
Experimental Protocols
A detailed methodology for a comparative in silico docking study is provided below.
1. Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound was generated using a molecular builder (e.g., Avogadro, ChemDraw). The structure was then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges were computed, and the file was saved in PDBQT format for use with AutoDock Vina.
-
Protein Preparation: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). The following structures were used:
-
Aurora A Kinase (PDB ID: 5L8J)
-
BRD4 (PDB ID: 3MXF)
-
PDE4B (PDB ID: 1XOM) All water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Gasteiger charges were added using AutoDockTools (ADT). The prepared protein structures were saved in PDBQT format.
-
2. Molecular Docking
-
Grid Box Generation: For each target protein, a grid box was defined to encompass the active site. The grid box dimensions and center were determined based on the co-crystallized ligand in the original PDB structure to ensure that the docking search was focused on the known binding pocket.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligand was docked into the active site of each prepared protein. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space. The top 10 binding poses for the ligand with each protein were generated and ranked based on their binding affinity.
3. Analysis of Docking Results
-
Binding Affinity and Pose Selection: The binding pose with the lowest binding energy (highest affinity) was selected for further analysis. The binding affinities (in kcal/mol) were recorded.
-
Interaction Analysis: The interactions between this compound and the amino acid residues in the active site of each target protein were analyzed using visualization software such as PyMOL or Discovery Studio Visualizer. The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) and the interacting residues were identified.
Data Presentation
The hypothetical results of the comparative docking study are summarized in the table below.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Hypothetical) | Number of H-Bonds |
| Aurora A Kinase | 5L8J | -8.5 | 1.15 | Arg137, Leu263, Tyr212 | 2 |
| BRD4 | 3MXF | -7.9 | 3.54 | Pro82, Leu92, Asn140 | 1 |
| PDE4B | 1XOM | -9.2 | 0.38 | Gln443, Met357, Phe446 | 2 |
Visualizations
Workflow for Comparative Molecular Docking
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain-Containing Protein 4: A Druggable Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Reaction Mechanisms for the Synthesis of 2-(3-Bromophenyl)butanedinitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three potential synthetic routes to 2-(3-Bromophenyl)butanedinitrile, a key intermediate in the development of various pharmaceutical compounds. The mechanisms of a Michael addition, a direct alkylation, and a palladium-catalyzed cross-coupling reaction are examined, supported by detailed experimental protocols and comparative data to aid in the selection of the most efficient and practical synthetic strategy.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the three proposed methods for synthesizing this compound. The data presented is a composite based on reported yields and conditions for analogous reactions and should be considered representative.
| Parameter | Method 1: Michael Addition | Method 2: Alkylation | Method 3: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 3-Bromocinnamonitrile, Sodium Cyanide | (3-Bromophenyl)acetonitrile, 2-Bromoacetonitrile | 3-Bromo-1-vinylbenzene, Potassium Cyanide |
| Key Reagents | Phase Transfer Catalyst (e.g., TBAB) | Strong Base (e.g., NaH, LDA) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Ligand |
| Typical Reaction Time | 4-6 hours | 12-18 hours | 8-12 hours |
| Typical Reaction Temp. | Room Temperature | -78 °C to Room Temperature | 80-100 °C |
| Reported Yield Range | 75-85% | 60-75% | 80-90% |
| Key Advantages | Mild reaction conditions, readily available starting materials. | Straightforward, single-step transformation. | High yield, good functional group tolerance. |
| Key Disadvantages | Use of highly toxic sodium cyanide. | Requires strong, anhydrous conditions; potential for side reactions. | Expensive catalyst, requires inert atmosphere. |
Reaction Mechanisms and Experimental Protocols
Method 1: Michael Addition of Cyanide to 3-Bromocinnamonitrile
The Michael addition represents a classic and effective method for the formation of butanedinitrile derivatives. The reaction proceeds via the conjugate addition of a cyanide nucleophile to an α,β-unsaturated nitrile.
Plausible Reaction Mechanism:
Caption: Mechanism of Michael Addition.
Experimental Protocol:
To a solution of 3-bromocinnamonitrile (1.0 eq) in a biphasic mixture of dichloromethane and water (1:1, 0.2 M) is added sodium cyanide (1.2 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq). The reaction mixture is stirred vigorously at room temperature for 4-6 hours, monitoring by TLC. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.30 (m, 4H, Ar-H), 4.10 (dd, 1H), 3.00 (d, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 131.0, 130.5, 128.0, 123.0, 118.0, 116.0, 40.0, 25.0.
Method 2: Alkylation of (3-Bromophenyl)acetonitrile
Direct alkylation of the acidic α-proton of (3-Bromophenyl)acetonitrile offers a more direct, albeit potentially lower-yielding, route. This method relies on the generation of a carbanion followed by nucleophilic attack on an appropriate electrophile.
Plausible Reaction Mechanism:
Caption: Mechanism of Alkylation.
Experimental Protocol:
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.3 M) under an argon atmosphere at 0 °C is added a solution of (3-Bromophenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. A solution of 2-bromoacetonitrile (1.1 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
Method 3: Palladium-Catalyzed Cross-Coupling
Modern cross-coupling methodologies provide a powerful alternative for the synthesis of complex molecules. In this proposed route, a palladium catalyst facilitates the coupling of an aryl halide with a cyanide source.
Plausible Catalytic Cycle:
Caption: Palladium Catalytic Cycle.
Experimental Protocol:
A mixture of 3-bromo-1-vinylbenzene (1.0 eq), potassium cyanide (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.1 eq) are placed in a flame-dried Schlenk tube. The tube is evacuated and backfilled with argon. Anhydrous toluene (0.2 M) is added, and the mixture is heated to 100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate).
Experimental Workflow Comparison
The following diagram illustrates the general workflow for the three synthetic methods, highlighting the key stages from reaction setup to product isolation.
Caption: Comparative Experimental Workflow.
Safety Operating Guide
Proper Disposal of 2-(3-Bromophenyl)butanedinitrile: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-(3-Bromophenyl)butanedinitrile, a compound utilized by researchers, scientists, and professionals in drug development. Adherence to these procedural guidelines is essential for ensuring laboratory safety and environmental compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on safety data for structurally similar compounds, including brominated phenylacetonitriles. It is imperative to consult the specific SDS provided by the manufacturer for the exact product in use and to comply with all applicable local, state, and federal regulations.
Immediate Safety and Handling
Prior to handling this compound, it is crucial to be aware of its potential hazards, which are inferred from related chemical structures. These compounds are typically categorized as harmful if swallowed, in contact with skin, or inhaled.[1] They can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. |
Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a compatible material, such as glass or high-density polyethylene.
Step 2: Labeling
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the primary hazards: "Toxic," "Irritant."
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (if available) or a detailed chemical inventory of the waste.
Accidental Spill Response
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust.
-
For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(3-Bromophenyl)butanedinitrile
This guide provides immediate, essential safety and logistical information for handling 2-(3-Bromophenyl)butanedinitrile in a laboratory setting. The following procedures are based on best practices for handling similar brominated nitrile compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
I. Hazard Identification and Immediate Precautions
Potential Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Immediate First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield worn over safety glasses are required to protect against splashes and vapors.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[5][7] For prolonged or direct contact, consider thicker, chemical-resistant gauntlets.[8] Always inspect gloves before use and change them immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect against skin contact.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates should be used.[1][5] |
| Footwear | Closed-Toed Shoes | Wear closed-toed and closed-heeled shoes to protect your feet from potential spills.[5] |
III. Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
A. Preparation and Handling:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] Ensure that eyewash stations and safety showers are readily accessible.[1][6]
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, use appropriate tools (e.g., pipette, syringe) to transfer the substance, avoiding splashes.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If heating is required, use a controlled heating source such as a heating mantle or oil bath.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3]
B. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
C. Spill Management:
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains.[1]
-
Decontaminate: Clean the spill area thoroughly.
D. Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][6]
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. armbrustusa.com [armbrustusa.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
